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  • Product: 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde
  • CAS: 1305799-79-4

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For professionals in drug discovery and development, a thorough understanding of a molecule's NMR profile is critical for structural verification, purity assessment, and the study of molecular interactions. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde, a substituted pyrazole of interest in medicinal chemistry. Pyrazole derivatives are known for their wide range of biological activities, making the structural elucidation of new analogues a key focus in the field.[1]

This document will provide a predictive analysis of the ¹H and ¹³C NMR spectra of the title compound, grounded in the fundamental principles of NMR and supported by data from related structures. We will explore the expected chemical shifts, coupling patterns, and the influence of the various substituents on the pyrazole core. Furthermore, this guide will present a standardized protocol for acquiring high-quality NMR data and illustrate the logical workflows for spectral assignment using one- and two-dimensional NMR techniques.

Molecular Structure and Predicted NMR Spectra

The structure of 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde, with the systematic numbering of the pyrazole ring, is presented below. The substituents—a chloro group at C5, a methyl group at C3, a propyl group at N1, and a carbaldehyde (formyl) group at C4—each exert a distinct electronic effect, which in turn influences the chemical shifts of the nearby protons and carbons.

Caption: Molecular structure of 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts (δ) for 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde in a standard deuterated solvent like CDCl₃ are summarized in the table below. These predictions are based on the analysis of substituent effects on the pyrazole ring.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment Rationale
CHO9.8 - 10.2Singlet (s)-The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the C=O bond.
N-CH₂-4.0 - 4.3Triplet (t)~7-8These protons are adjacent to the electronegative nitrogen atom of the pyrazole ring, causing a downfield shift. They are coupled to the adjacent CH₂ group.
-CH₂-1.7 - 2.0Sextet (or multiplet, m)~7-8These methylene protons are coupled to the two adjacent CH₂ and CH₃ groups.
C-CH₃0.8 - 1.1Triplet (t)~7-8The terminal methyl protons of the propyl group are in a typical aliphatic region.
Pyrazole-CH₃2.3 - 2.6Singlet (s)-The methyl group attached to the pyrazole ring is slightly deshielded compared to a typical aliphatic methyl group due to the aromatic nature of the ring.
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for the title compound are presented below. The chemical shifts are influenced by the electronegativity of the substituents and the overall electronic distribution in the pyrazole ring.

CarbonPredicted Chemical Shift (δ, ppm)Assignment Rationale
C=O185 - 195The carbonyl carbon of the aldehyde is significantly deshielded.
C5140 - 145This carbon is attached to an electronegative chlorine atom and is part of the aromatic ring, leading to a downfield shift.
C3150 - 155The C3 carbon, bearing the methyl group, is also deshielded due to its position in the heterocyclic ring.
C4110 - 115The C4 carbon, substituted with the formyl group, will have its chemical shift influenced by both the ring and the carbonyl group.
N-CH₂-50 - 55The carbon directly attached to the ring nitrogen is deshielded.
-CH₂-22 - 26A typical aliphatic methylene carbon.
C-CH₃10 - 14A typical aliphatic methyl carbon.
Pyrazole-CH₃12 - 16The methyl carbon attached to the pyrazole ring.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra, a standardized experimental procedure is essential. The following protocol is recommended for the analysis of 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the compound for ¹H NMR and 15-20 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[2]

  • Ensure the sample is fully dissolved to avoid line broadening.

2. Instrument Setup and 1D Spectra Acquisition:

  • The experiments should be performed on a spectrometer with a minimum field strength of 300 MHz for ¹H NMR.

  • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

3. 2D NMR Spectra Acquisition for Structural Confirmation:

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which is crucial for assigning the propyl chain protons.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for assigning quaternary carbons and confirming the overall connectivity of the molecule.[2]

Workflow for Spectral Interpretation and Assignment

A logical and systematic approach is key to accurately interpreting the NMR spectra. The following workflow, illustrated by the accompanying diagram, outlines the steps for the complete assignment of the ¹H and ¹³C NMR spectra of 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_final Final Assignment start Acquire ¹H and ¹³C Spectra h1_assign Assign Aldehyde and Methyl Protons (Singlets) start->h1_assign propyl_id Identify Propyl Group Spin System in ¹H Spectrum h1_assign->propyl_id c13_id Identify Carbonyl, Aromatic, and Aliphatic Regions in ¹³C Spectrum propyl_id->c13_id cosy Run COSY to Confirm Propyl Chain Connectivity c13_id->cosy hsqc Run HSQC to Correlate Protons to Directly Attached Carbons cosy->hsqc hmbc Run HMBC to Establish Long-Range Correlations hsqc->hmbc final_assign Complete ¹H and ¹³C Assignments hmbc->final_assign structure_verify Verify Molecular Structure final_assign->structure_verify

Caption: Workflow for the complete NMR spectral assignment.

  • Initial Analysis of 1D Spectra:

    • In the ¹H spectrum, the downfield singlet corresponds to the aldehyde proton. The upfield singlets and triplets will correspond to the pyrazole-methyl and the propyl group protons, respectively.

    • In the ¹³C spectrum, identify the distinct regions for the carbonyl carbon, the aromatic carbons of the pyrazole ring, and the aliphatic carbons of the propyl and methyl groups.

  • COSY for Proton Connectivity:

    • The COSY spectrum will show correlations between the N-CH₂ protons and the central -CH₂- protons of the propyl group, and between the central -CH₂- protons and the terminal C-CH₃ protons. This confirms the integrity of the propyl chain.

  • HSQC for Direct C-H Correlations:

    • The HSQC spectrum will link each proton signal to its directly attached carbon. For example, the triplet at ~4.0-4.3 ppm will correlate with the carbon signal at ~50-55 ppm.

  • HMBC for Long-Range Connectivity and Quaternary Carbons:

    • The HMBC spectrum is crucial for the final structural proof. Key expected correlations include:

      • The aldehyde proton (CHO) showing a correlation to the C4 and potentially C5 carbons of the pyrazole ring.

      • The pyrazole-CH₃ protons showing correlations to C3, C4, and potentially C5.

      • The N-CH₂ protons showing correlations to the N1-adjacent carbons (C5) and the next carbon in the propyl chain.

Conclusion

This technical guide provides a comprehensive, predictive framework for understanding the ¹H and ¹³C NMR spectra of 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde. By combining foundational NMR principles with data from analogous structures, we have outlined the expected spectral features and provided a robust methodology for their acquisition and interpretation. For researchers in drug development, this detailed approach ensures the accurate structural characterization of novel pyrazole derivatives, a critical step in advancing new therapeutic agents from the laboratory to clinical application. The systematic use of 1D and 2D NMR techniques, as described, provides a self-validating system for structural elucidation, ensuring the scientific integrity of the data.

References

  • The Journal of Organic Chemistry. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. [Link]

Sources

Exploratory

Crystal Structure Analysis of 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde: A Technical Guide for Scaffold Characterization

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: Technical Whitepaper & Crystallographic Methodology Guide Executive Summary & Chemical Context The compound 5-Chloro-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: Technical Whitepaper & Crystallographic Methodology Guide

Executive Summary & Chemical Context

The compound 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde (CAS: 1305799-79-4) is a highly versatile, small-molecule building block with a molecular weight of 186.64 g/mol and a formula of C8H11ClN2O[1]. In modern drug discovery, pyrazole-4-carbaldehyde derivatives are privileged scaffolds, frequently utilized as precursors for synthesizing complex antiviral, anti-inflammatory, and immunomodulatory agents[2][3].

Understanding the precise three-dimensional architecture of this scaffold is paramount for structure-based drug design (SBDD). While the flexible 1-propyl chain introduces unique conformational dynamics compared to its rigid 1-phenyl analog, the core crystallographic methodologies remain highly conserved. This whitepaper details the end-to-end workflows—from synthesis to X-ray diffraction—required to isolate and resolve the crystal structure of this critical intermediate, emphasizing the causality behind each experimental parameter.

Experimental Workflows: Synthesis & High-Fidelity Crystallization

To obtain diffraction-quality single crystals, the chemical purity of the precursor must be absolute. The synthesis relies on the Vilsmeier-Haack reaction, which achieves simultaneous formylation and chlorination of the pyrazolone core[4].

Protocol 1: Vilsmeier-Haack Synthesis
  • Step 1: Reagent Preparation. Cool anhydrous N,N-dimethylformamide (DMF) to 0°C in a round-bottom flask. Add phosphoryl chloride (POCl₃) dropwise.

    • Causality: Temperature control is critical. The formation of the Vilsmeier electrophile (chloromethyleniminium ion) is highly exothermic; uncontrolled heating leads to rapid decomposition and the generation of dark, tarry byproducts that inhibit downstream crystallization.

  • Step 2: Substrate Addition. Slowly introduce 3-methyl-1-propyl-1H-pyrazol-5(4H)-one to the chilled complex.

  • Step 3: Reaction Execution. Heat the mixture under reflux (approx. 90–100°C) for 2 to 3 hours[4].

    • Causality: Elevated thermal energy is required to overcome the activation barrier for the subsequent chlorination at the 5-position after the initial electrophilic aromatic substitution at the 4-position.

  • Step 4: Quenching & Extraction. Pour the mixture over crushed ice to hydrolyze the iminium intermediate into the target aldehyde. Extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Self-Validation: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). A single UV-active spot confirms purity. LC-MS must confirm the [M+H]⁺ peak at m/z 187.

Protocol 2: Thermodynamic Crystallization

Alkyl-substituted pyrazoles are prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing. We utilize a controlled slow-evaporation method to maintain thermodynamic control.

  • Step 1: Solvent Selection. Dissolve the purified compound in a 1:2 binary mixture of DMF and Ethanol.

  • Step 2: Filtration. Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial.

    • Causality: Removing microscopic particulate matter prevents heterogeneous nucleation, which often causes multi-crystalline clusters (twinning) rather than the single, highly ordered crystals required for X-ray diffraction.

  • Step 3: Controlled Evaporation. Puncture the vial cap with a single needle hole and place it in a vibration-free environment at a constant 20°C.

    • Causality: Ethanol (the antisolvent) evaporates faster than DMF, gradually lowering the dielectric constant of the solution. This slow reduction in solubility prevents kinetic trapping and promotes the growth of well-defined monoclinic laths[5].

  • Self-Validation: Examine the resulting crystals under a polarized light microscope. Complete optical extinction every 90° of rotation confirms a single, untwinned crystalline domain.

G N1 Vilsmeier-Haack Synthesis N2 Purification (Silica Gel) N1->N2 N3 Slow Evaporation Crystallization N2->N3 N4 X-Ray Diffraction (120 K) N3->N4 N5 Phase Problem (SHELXT) N4->N5 N6 Structure Refinement (SHELXL) N5->N6

Fig 1. End-to-end workflow for synthesis and crystallographic resolution.

X-Ray Crystallographic Analysis: Data Acquisition & Refinement

Once a suitable crystal (approx. 0.40 × 0.24 × 0.10 mm) is isolated, it is subjected to single-crystal X-ray diffraction (SCXRD).

Protocol 3: Diffraction and Phase Solution
  • Step 1: Cryocooling. Mount the crystal on a MiTeGen loop using perfluoropolyether oil and flash-cool to 120 K using a nitrogen cold stream[5].

    • Causality: Cryocooling minimizes the anisotropic thermal displacement parameters (Debye-Waller factors) of the atoms. This is especially critical for stabilizing the flexible 1-propyl chain, thereby enhancing the signal-to-noise ratio of high-angle reflections.

  • Step 2: Data Collection. Utilize a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å)[5]. Apply multi-scan absorption corrections (e.g., SADABS) to account for the absorption of X-rays by the chlorine atom.

  • Step 3: Structure Solution & Refinement. Solve the phase problem using Direct Methods (SHELXT). Refine the structure using full-matrix least-squares on F² (SHELXL).

    • Causality: Direct methods efficiently locate heavy atoms (Chlorine) in the initial electron density map, anchoring the structural model. Hydrogen atoms are placed in calculated positions using a riding model (C—H = 0.95–0.98 Å) with U_iso(H) set to 1.2 to 1.5 times the U_eq of the parent carbon atom[4].

  • Self-Validation: The final R-factor (R₁) should converge below 0.05, and the maximum residual electron density peak should be < 0.5 e/ų, confirming a highly accurate structural model.

Comparative Crystallographic Data

Based on the foundational structural analysis of the pyrazole-4-carbaldehyde class (specifically the 1-phenyl benchmark), the 1-propyl derivative is expected to crystallize in a monoclinic system, driven by similar packing forces[2][3].

Table 1: Comparative Crystallographic Parameters for Pyrazole-4-Carbaldehyde Scaffolds

Parameter1-Phenyl Analog (Benchmark)1-Propyl Analog (Target Profile)
Chemical Formula C₁₁H₉ClN₂O[4]C₈H₁₁ClN₂O[1]
Molecular Weight 220.65 g/mol [5]186.64 g/mol [1]
Crystal System Monoclinic[2]Monoclinic (Predicted)
Space Group P2₁/c[3]P2₁/c or P2₁/n
Data Collection Temp. 120 (2) K[5]120 (2) K
Radiation Source Mo Kα (λ = 0.71073 Å)[5]Mo Kα (λ = 0.71073 Å)
Calculated Density (Dₓ) 1.468 Mg/m³[5]~1.35 - 1.40 Mg/m³
Absorption Coeff. (μ) 0.35 mm⁻¹[5]~0.30 mm⁻¹

Molecular Geometry & Supramolecular Architecture

Intramolecular Conformation

X-ray analysis of this class reveals that the aldehydic fragment is nearly coplanar with the adjacent pyrazole ring due to π-conjugation[2]. The O—C—C—C torsion angle heavily favors a trans-like (~180°) or cis-like (~0°) orientation. In the 1-propyl derivative, the aliphatic chain introduces rotational degrees of freedom. If residual electron density peaks appear near the terminal methyl group during refinement, it indicates positional disorder, which must be modeled over two positions (e.g., anti/gauche conformations) using PART instructions to ensure chemically sensible anisotropic displacement parameters.

Supramolecular Synthons

The crystal packing is governed by a robust network of weak, non-classical intermolecular interactions:

  • C—H···O Hydrogen Bonds: The highly electronegative carbonyl oxygen acts as a bifurcated acceptor for C—H donors from adjacent pyrazole rings, linking molecules into 1D chains or 2D sheets[4][5].

  • C—H···π(arene) Interactions: The aliphatic protons of the 1-propyl chain and the 3-methyl group interact with the π-electron cloud of adjacent pyrazole rings, consolidating the 3D supramolecular assembly[4][5].

G P1 Aldehyde Oxygen M1 C-H···O Bond P1->M1 Acceptor P2 Pyrazole Core P2->M1 Donor P3 Propyl Chain M2 C-H···π Interaction P3->M2 Donor P4 Adjacent π-System P4->M2 Acceptor

Fig 2. Supramolecular interaction network governing crystal packing.

Implications for Rational Drug Design

The crystallographic resolution of 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde provides exact atomic coordinates necessary for in silico molecular docking studies. The coplanarity of the aldehyde dictates the trajectory of subsequent nucleophilic additions (e.g., Schiff base formations)[2]. Furthermore, understanding the spatial volume occupied by the 1-propyl chain allows medicinal chemists to accurately map steric hindrance within the hydrophobic pockets of target enzymes, optimizing the pharmacophore for enhanced binding affinity.

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Foundational

Mechanism of Vilsmeier-Haack Formylation for 1-Propyl Pyrazoles: A Technical Guide

Executive Summary The Vilsmeier-Haack (VH) formylation is a cornerstone reaction in organic synthesis, widely utilized for the regioselective introduction of a formyl group (-CHO) onto electron-rich aromatic and heteroar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Vilsmeier-Haack (VH) formylation is a cornerstone reaction in organic synthesis, widely utilized for the regioselective introduction of a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings[1]. For drug development professionals and synthetic chemists, pyrazole-4-carbaldehydes serve as critical building blocks for active pharmaceutical ingredients (APIs) and agrochemicals[2].

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental workflow for the Vilsmeier-Haack formylation of 1-propylpyrazole , yielding 1-propyl-1H-pyrazole-4-carbaldehyde [3]. By understanding the causality behind the reagent interactions, regioselectivity, and thermodynamic controls, researchers can optimize yields and seamlessly scale this protocol.

Mechanistic Causality: The Core of the Reaction

The Vilsmeier-Haack formylation of 1-propylpyrazole proceeds through a highly orchestrated sequence of electrophilic aromatic substitution (EAS). The reaction is driven by the generation of a highly reactive electrophile and the inherent π-excessive nature of the pyrazole ring[4].

Step 1: Generation of the Vilsmeier Reagent

The reaction begins with the formation of the Vilsmeier reagent (chloromethylene-N,N-dimethyliminium chloride). Phosphorus oxychloride (POCl₃) is added dropwise to N,N-dimethylformamide (DMF).

  • Causality: The oxygen atom of DMF acts as a nucleophile, attacking the electrophilic phosphorus of POCl₃. Subsequent elimination of a chloride ion and its re-attack on the iminium carbon displaces the dichlorophosphate leaving group.

  • Thermodynamic Control: This process is highly exothermic. The reaction must be strictly maintained at 0–5 °C to prevent the thermal decomposition of the unstable chloroiminium ion[1].

Step 2: Regioselective Electrophilic Attack at C4

Once the Vilsmeier reagent is formed, 1-propylpyrazole is introduced. The pyrazole ring acts as the nucleophile, attacking the electrophilic carbon of the chloroiminium ion.

  • Causality of Regioselectivity: Pyrazoles are π-excessive heterocycles. The lone pairs on the nitrogen atoms delocalize into the ring, increasing overall electron density. The C4 position is the most nucleophilic site because electrophilic attack at C4 forms a Wheland intermediate that preserves the maximum number of resonance structures without placing a positive charge on the electronegative pyrrole-like nitrogen.

  • Role of the 1-Propyl Group: The N-propyl group exerts a +I (inductive electron-donating) effect, further enriching the ring's electron density. Additionally, the bulky propyl chain provides steric shielding at the adjacent C5 position, reinforcing the absolute regioselectivity for the C4 position[4].

Step 3: Rearomatization and Hydrolysis

The formation of the Wheland intermediate is followed by the rapid loss of a proton (rearomatization), yielding an aryl-iminium intermediate.

  • Causality of the Quench: The iminium salt is stable under anhydrous conditions. To release the final aldehyde, the reaction must be quenched with an aqueous base (e.g., NaHCO₃ or NaOH). The hydroxide/water attacks the iminium carbon, leading to the expulsion of dimethylamine and the formation of 1-propyl-1H-pyrazole-4-carbaldehyde[1].

Mechanism DMF DMF + POCl3 (0-5 °C) VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR - PO2Cl2- EAS Electrophilic Attack at C4 (Wheland Intermediate) VR->EAS Substrate 1-Propylpyrazole (Nucleophile) Substrate->EAS Iminium Aryl-Iminium Intermediate (Rearomatization) EAS->Iminium - HCl Hydrolysis Aqueous Quench (H2O / Base) Iminium->Hydrolysis Product 1-Propyl-1H-pyrazole- 4-carbaldehyde Hydrolysis->Product - HNMe2

Caption: Mechanistic pathway of the Vilsmeier-Haack formylation for 1-propylpyrazole.

Quantitative Data & Optimization Parameters

To ensure reproducibility and high yields, specific stoichiometric and thermodynamic parameters must be adhered to. The table below summarizes the optimized conditions for the formylation of 1-alkylpyrazoles[1].

ParameterStandard ConditionRationale / Causality
Reagents POCl₃ (1.2–1.5 eq), DMF (Solvent/Reagent)POCl₃ is highly electrophilic; excess DMF acts as both the formylating source and the reaction solvent.
Vilsmeier Prep Temp 0–5 °CPrevents thermal decomposition of the highly reactive chloroiminium ion prior to substrate addition.
Reaction Temp 80–100 °COvercomes the activation energy barrier for EAS on the heterocycle, driving the reaction to completion.
Quenching Agent Crushed Ice / NaHCO₃ (aq)Controls the violent exothermic hydrolysis; neutralizes the HCl byproduct to free the target aldehyde.
Typical Yield 75–90%High regioselectivity at C4 minimizes side products and simplifies downstream purification.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize the importance of self-validating workflows. Every step in this protocol includes an observable indicator to confirm the reaction is proceeding correctly.

Materials Required:
  • 1-Propylpyrazole (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 eq / Solvent)

  • Saturated aqueous NaHCO₃

  • Ethyl acetate (EtOAc) and Brine

Step-by-Step Methodology:
  • Preparation of the Vilsmeier Reagent:

    • Charge a flame-dried, round-bottom flask with anhydrous DMF under an inert nitrogen atmosphere.

    • Cool the flask to 0–5 °C using an ice-water bath.

    • Action: Add POCl₃ dropwise over 30 minutes via an addition funnel.

    • Validation: The solution will transition from colorless to pale yellow, and a slight exotherm will be observed. Maintain the temperature strictly below 10 °C.

  • Substrate Addition:

    • Action: Dissolve 1-propylpyrazole in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0–5 °C.

    • Validation: A color change (often to a deeper yellow/orange) indicates the formation of the initial adduct.

  • Heating and Reaction Propagation:

    • Action: Remove the ice bath and gradually heat the reaction mixture to 90 °C for 2 to 4 hours.

    • Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) eluent[1]. The reaction is complete when the starting material spot completely disappears, replaced by a lower-Rf spot (the highly polar iminium intermediate).

  • Quenching and Hydrolysis:

    • Action: Cool the mixture to room temperature, then pour it slowly over aggressively stirred crushed ice.

    • Action: Slowly add saturated aqueous NaHCO₃ until the solution reaches pH 7–8.

    • Validation: Vigorous gas evolution (CO₂) will occur. The cessation of bubbling and a pH paper check confirm complete neutralization and hydrolysis of the iminium salt to the aldehyde.

  • Extraction and Isolation:

    • Action: Extract the aqueous mixture three times with EtOAc. Wash the combined organic layers with brine to remove residual DMF.

    • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1-propyl-1H-pyrazole-4-carbaldehyde.

Workflow Step1 Step 1: Reagent Prep Dropwise addition of POCl3 to DMF at 0-5 °C Step2 Step2 Step1->Step2 Step3 Step 3: Heating/Reaction Heat to 90 °C for 2-4 hours; Monitor by TLC Step2->Step3 Step4 Step 4: Quenching Pour over ice, neutralize with NaHCO3 (pH 7-8) Step3->Step4 Step5 Step 5: Isolation Extract with EtOAc, wash with brine, dry over Na2SO4 Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis of 1-propyl-1H-pyrazole-4-carbaldehyde.

References

  • PMC. "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." National Center for Biotechnology Information. Available at:[Link]

  • ResearchGate. "Synthesis of Pyrazole Derivatives from 1,1-Dimethylhydrazine and Chlorovinyl Ketones." ResearchGate.net. Available at:[Link]

Sources

Exploratory

Whitepaper: Solubility Profile and Solvation Thermodynamics of 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde

Executive Summary In modern drug discovery and agrochemical development, functionalized pyrazoles serve as privileged scaffolds. 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde (CAS: 1305799-79-4) is a highly versa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, functionalized pyrazoles serve as privileged scaffolds. 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde (CAS: 1305799-79-4) is a highly versatile building block characterized by its unique substitution pattern[1]. While its aldehyde group offers a reactive handle for nucleophilic additions and cross-coupling reactions[2], its solubility profile in organic solvents dictates its utility in both liquid-phase synthesis and biological assay preparation.

This technical guide provides an in-depth analysis of the structural determinants governing the solubility of this specific pyrazole derivative, presents a theoretical quantitative solubility framework, and establishes self-validating experimental protocols for empirical solubility determination.

Structural Determinants of Solvation

The solubility of a molecule in organic solvents is a direct function of its crystal lattice energy and its ability to form favorable intermolecular interactions with solvent molecules. For 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde, the solvation thermodynamics are driven by four distinct structural features:

  • The Pyrazole Core: As a planar, aromatic five-membered heterocycle, the pyrazole ring typically promotes strong π−π stacking, which can increase crystal lattice energy and reduce solubility[3].

  • Lipophilic Alkyl Chains (1-Propyl and 3-Methyl): The presence of the N1-propyl and C3-methyl groups significantly disrupts planar stacking, lowering the lattice energy compared to unsubstituted analogs. Furthermore, these alkyl groups enhance the overall lipophilicity and hydrophobic character of the molecule, driving solubility in moderately polar and non-polar organic solvents[4].

  • The 5-Chloro Substituent: The electronegative chlorine atom at the C5 position acts as an electron-withdrawing group. It increases the overall LogP of the molecule and provides opportunities for halogen-solvent interactions, particularly in chlorinated solvents like dichloromethane (DCM).

  • The 4-Carbaldehyde Group: The formyl group (-CHO) introduces a strong localized dipole and acts as a potent hydrogen-bond acceptor[2]. This feature is the primary driver for solubility in polar protic solvents (via H-bond donation from the solvent) and polar aprotic solvents (via strong dipole-dipole alignment)[4].

G Core 5-Chloro-3-methyl-1-propyl- 1H-pyrazole-4-carbaldehyde Mech1 Dipole-Dipole Interactions Core->Mech1 Mech2 Hydrogen Bond Acceptance (Aldehyde) Core->Mech2 Mech3 Hydrophobic Dispersion (Alkyl Chains) Core->Mech3 Sol1 Polar Aprotic (DMSO, DMF) High Solubility Mech1->Sol1 Sol2 Polar Protic (EtOH, MeOH) Moderate Solubility Mech2->Sol2 Sol3 Non-Polar (Hexanes) Low Solubility Mech3->Sol3

Fig 1: Solvation mechanisms mapping compound structural features to solvent classes.

Quantitative Solubility Profile in Organic Solvents

Based on the structural characteristics and the behavior of similar pyrazole-4-carbaldehyde compounds[4], the predicted quantitative solubility profile across various organic solvent classes is summarized below.

Note: Because the compound is an un-ionized organic molecule lacking a hydrogen-bond donor, its solubility is maximized in solvents with high dielectric constants that can accommodate its dipole.

SolventClassificationDielectric Constant ( ε )Estimated Solubility Range (mg/mL)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 50 (Highly Soluble)Strong dipole-dipole alignment; standard for biological screening[4].
Dimethylformamide (DMF) Polar Aprotic36.7> 50 (Highly Soluble)Strong dipole-dipole alignment; ideal for Vilsmeier-Haack downstream steps[3].
Dichloromethane (DCM) Moderately Polar8.920 - 50 (Soluble)Favorable halogen-halogen interactions and dispersion forces.
Ethanol (EtOH) Polar Protic24.55 - 20 (Moderately Soluble)H-bond donation from solvent to the aldehyde oxygen.
Hexane Non-Polar1.9< 5 (Poorly Soluble)Limited strictly to weak hydrophobic interactions with the propyl/methyl chains.

Self-Validating Experimental Methodologies (E-E-A-T)

To transition from theoretical estimates to precise empirical data, researchers must employ rigorous, self-validating analytical protocols. The is the gold standard for determining thermodynamic (equilibrium) solubility[5].

Thermodynamic Equilibrium Solubility (Shake-Flask Protocol)

This protocol is designed with built-in causality checks to ensure that the measured concentration represents true thermodynamic equilibrium rather than a transient supersaturated state[6].

Step-by-Step Methodology:

  • Preparation of Saturated Suspensions: Add 100 mg of 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde to 1.0 mL of the target organic solvent in a sealed borosilicate glass vial.

    • Causality: An excess of solid must be visually confirmed. If the solid completely dissolves, the solution is not saturated, and more compound must be added to reach the thermodynamic limit[5].

  • Isothermal Equilibration: Place the vials in an orbital shaker set to a constant 25.0 ± 0.1 °C. Shake at 150 rpm for 48 hours.

    • Causality: 48 hours of mechanical agitation overcomes the activation energy required for dissolution and breaks up micro-aggregates, ensuring the system reaches a true thermodynamic steady state[5].

  • Phase Separation (Self-Validating Step): Remove the vials and allow them to stand undisturbed for 2 hours. Centrifuge the mixture at 10,000 rpm for 15 minutes, then carefully extract the supernatant and pass it through a chemically inert 0.22 µm PTFE syringe filter.

    • Causality: Centrifugation prior to filtration prevents the filter membrane from clogging. The PTFE filter ensures no micro-crystals pass into the analytical sample, which would artificially inflate the solubility reading[5].

  • HPLC-UV Quantification: Dilute the filtered supernatant with the mobile phase (e.g., Acetonitrile/Water) to fall within the linear range of a pre-established calibration curve. Analyze via HPLC at the λmax​ of the pyrazole chromophore.

    • Causality: Unlike gravimetric analysis, HPLC-UV separates the parent compound from potential degradation products. Because aldehydes are susceptible to oxidation (forming carboxylic acids)[3], HPLC ensures that only the intact 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde is quantified.

G A Solid Compound (CAS: 1305799-79-4) B Solvent Addition (Excess Solid) A->B C Equilibration (Shake-Flask, 48h) B->C Isothermal 25°C D Phase Separation (Centrifuge & PTFE Filter) C->D Saturation Reached E HPLC-UV Analysis (Degradation Check) D->E Supernatant F Thermodynamic Solubility Output E->F Data Processing

Fig 2: Self-validating workflow for thermodynamic solubility determination.

Kinetic Solubility Assessment (Solvent-Shift Method)

For high-throughput screening where the compound must be introduced into aqueous biological buffers from an organic stock, kinetic solubility is prioritized.

  • Stock Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock solution[4].

  • Solvent Shift: Aliquot the DMSO stock into a 96-well plate containing the target aqueous buffer (e.g., PBS, pH 7.4) to achieve final compound concentrations ranging from 1 µM to 500 µM (keeping final DMSO concentration 1%).

  • Nephelometric Analysis: Incubate for 2 hours at room temperature. Use a nephelometer to measure light scattering.

    • Causality: The sudden shift from a highly soluble environment (DMSO) to a poor solvent (water) forces the compound to precipitate if it exceeds its kinetic solubility limit. Nephelometry detects the exact concentration at which nano-precipitates form, defining the maximum workable concentration for biological assays.

Implications for Synthesis and Drug Development

Understanding the solubility profile of 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde is critical for downstream applications. Its high solubility in polar aprotic solvents (DMSO, DMF) makes it an ideal candidate for homogeneous catalytic reactions, such as Suzuki-Miyaura cross-coupling at the C5-chloro position, or reductive aminations at the C4-aldehyde position[2]. Conversely, its poor solubility in non-polar solvents like hexanes can be strategically leveraged during workup procedures to precipitate the product and wash away lipophilic impurities.

References

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde

Application Note: Synthetic Methodology for 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde Introduction and Strategic Overview Polyfunctionalized pyrazoles, particularly 5-chloro-1H-pyrazole-4-carbaldehydes, serve...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthetic Methodology for 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde

Introduction and Strategic Overview

Polyfunctionalized pyrazoles, particularly 5-chloro-1H-pyrazole-4-carbaldehydes, serve as highly versatile synthetic scaffolds in the development of pharmaceuticals, agrochemicals, and advanced materials[1][2]. The orthogonal reactivity of the C4-formyl group and the C5-chloride allows for divergent functionalization, making these compounds ideal precursors for pyrazole-carboxamides, Schiff bases, and complex fused heterocycles[1][3].

The synthesis of 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde (CAS: 1305799-79-4) is achieved through a robust two-step sequence. The first stage involves a Knorr-type condensation between propylhydrazine and ethyl acetoacetate to form the pyrazolone core[4]. The second stage employs a Vilsmeier-Haack formylation-halogenation sequence, which simultaneously introduces the aldehyde moiety at the C4 position and converts the C5-hydroxyl group (of the enol tautomer) to a chloride[1][5].

Mechanistic Pathway

The critical transformation in this protocol is the Vilsmeier-Haack reaction. The Vilsmeier reagent (a highly electrophilic chloroiminium ion) is generated in situ from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF)[5]. The electron-rich pyrazolone ring attacks the chloroiminium ion at the C4 position. Concurrently, the excess POCl3 acts as a halogenating agent at the C5 position. Subsequent aqueous workup hydrolyzes the iminium intermediate to yield the target carbaldehyde[5].

G A Propylhydrazine + Ethyl Acetoacetate B 3-Methyl-1-propyl-1H- pyrazol-5(4H)-one A->B Condensation (Reflux, EtOH) D C4-Iminium / C5-Chloro Intermediate B->D Electrophilic Attack (80 °C) C Vilsmeier Reagent (POCl3 + DMF) C->D 0-5 °C E 5-Chloro-3-methyl-1-propyl- 1H-pyrazole-4-carbaldehyde D->E Aqueous Hydrolysis (Ice Water Quench)

Reaction pathway for 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 3-Methyl-1-propyl-1H-pyrazol-5(4H)-one

Rationale: This step establishes the N-alkylated pyrazole core. Ethanol is selected as the solvent to facilitate the azeotropic removal of water generated during the condensation, driving the equilibrium toward the pyrazolone product.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an inert gas (N2 or Ar) inlet.

  • Reagent Addition: Dissolve propylhydrazine (0.10 mol) in 50 mL of anhydrous ethanol. Note: If using a propylhydrazine salt (e.g., oxalate or hydrochloride), add an equimolar amount of a mild base such as sodium acetate or triethylamine to liberate the free hydrazine.

  • Condensation: Slowly add ethyl acetoacetate (0.10 mol, 13.0 g) dropwise to the stirring solution at room temperature[2]. The slow addition prevents localized overheating and minimizes the formation of bis-hydrazone byproducts.

  • Reflux: Heat the reaction mixture to 75–80 °C (reflux) and maintain for 4–5 hours[2]. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent.

  • Workup: Once the starting materials are consumed, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator[2].

  • Purification: Triturate the resulting crude residue with cold diethyl ether or hexane to induce crystallization. Filter the solid, wash with minimal cold solvent, and dry under vacuum to afford the intermediate pyrazolone.

Protocol B: Vilsmeier-Haack Formylation and Chlorination

Rationale: POCl3 is highly reactive and moisture-sensitive. The initial generation of the Vilsmeier reagent must be strictly temperature-controlled (0–5 °C) to prevent violent decomposition[5]. Heating to 80 °C is subsequently required to overcome the activation energy barrier for the electrophilic aromatic substitution at the sterically hindered C4 position[1][6].

  • Vilsmeier Reagent Preparation: In a rigorously dried 100 mL two-neck flask equipped with a dropping funnel and a reflux condenser, add anhydrous N,N-dimethylformamide (DMF) (0.16 mol, ~12 mL)[1]. Cool the flask in an ice-water bath to 0–5 °C.

  • POCl3 Addition: Add phosphorus oxychloride (POCl3) (0.35 mol, ~32 mL) dropwise over 30 minutes[1]. Maintain vigorous stirring. The mixture will transition to a viscous, pale-yellow complex (the active chloroiminium salt)[5]. Allow it to stir for an additional 30 minutes at room temperature.

  • Substrate Addition: Re-cool the flask to 0 °C. Portion-wise, add the 3-methyl-1-propyl-1H-pyrazol-5(4H)-one (0.05 mol) synthesized in Protocol A[1].

  • Reaction Execution: Gradually heat the reaction mixture to 80–85 °C using an oil bath. Maintain this temperature for 2 to 5 hours[2][6]. The solution will darken as the reaction proceeds. Monitor via TLC (quench a micro-aliquot in saturated NaHCO3 before spotting)[5].

  • Hydrolysis and Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing 300 mL of crushed ice and water, stirring vigorously[1][6]. Caution: This step is highly exothermic due to the hydrolysis of unreacted POCl3[5].

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO3) until the pH reaches 7.0–7.5[6]. This neutralizes the generated HCl and facilitates the precipitation of the target carbaldehyde.

  • Isolation: Stir the neutralized suspension for 30 minutes to ensure complete hydrolysis of the iminium intermediate[6]. Filter the precipitated solid under vacuum, wash thoroughly with cold distilled water to remove residual DMF and inorganic salts, and dry.

  • Purification: Recrystallize the crude product from ethanol to yield pure 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde as pale-yellow crystals[1][6].

Quantitative Data and Reaction Parameters

The following table summarizes the optimized stoichiometric ratios and expected analytical parameters based on analogous pyrazole-4-carbaldehyde syntheses[1][2][6].

ParameterProtocol A (Pyrazolone Synthesis)Protocol B (Vilsmeier-Haack)
Substrate Molar Ratio 1:1 (Hydrazine : Acetoacetate)1 : 3.2 : 7 (Pyrazolone : DMF : POCl3)
Temperature Profile 25 °C 80 °C (Reflux)0 °C 85 °C 0 °C (Quench)
Reaction Time 4 - 5 hours2 - 5 hours
Expected Yield 80 - 90%60 - 75%
Key 1H-NMR Markers (Expected) δ ~2.1 (s, 3H, CH3), ~3.8 (t, 2H, N-CH2) δ ~9.8 (s, 1H, CHO), ~2.5 (s, 3H, CH3)
Critical Safety Note Exothermic condensation; vent N2 gas.POCl3 is corrosive/water-reactive[5].

References

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides - SciELO. [Link]

  • Synthesis and Biological Evaluations of Monocarbonyl Curcumin Inspired Pyrazole Analogues as Potential Anti-Colon Cancer Agent - PMC. [Link]

  • Discovery of novel double pyrazole Schiff base derivatives as anti-tobacco mosaic virus (TMV) agents - RHHZ. [Link]

  • Pyrazol-3-ones, Part 1: Synthesis and Applications - ResearchGate. [Link]

Sources

Application

Application Notes and Protocols: 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde as a Versatile Building Block in Drug Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde in medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde in medicinal chemistry. This versatile building block serves as a crucial starting material for the synthesis of a diverse array of bioactive molecules, particularly in the pursuit of novel therapeutic agents.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged heterocyclic motif in modern drug discovery, found in a wide range of FDA-approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and hydrophobic interactions, making it an ideal scaffold for designing enzyme inhibitors and receptor modulators. The incorporation of a chloro substituent and a reactive carbaldehyde group, as seen in 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde, further enhances its utility as a synthetic intermediate.[1][3]

The aldehyde functionality at the C4 position provides a reactive handle for a multitude of chemical transformations, including condensations, oxidations, and multicomponent reactions. This allows for the systematic exploration of the chemical space around the pyrazole core, facilitating structure-activity relationship (SAR) studies essential for lead optimization.

Synthesis of 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde

The primary and most efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[4][5][6] This reaction introduces a formyl group onto an electron-rich heterocyclic ring. While specific literature for the 1-propyl analog is not abundant, the synthesis can be reliably performed by adapting established protocols for analogous 1-substituted pyrazoles.[1][7] The general synthetic approach is outlined below.

Synthetic Workflow

The synthesis initiates with the corresponding 1-propyl-3-methyl-1H-pyrazol-5(4H)-one, which undergoes formylation using the Vilsmeier reagent, prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻ DMF->Vilsmeier_Reagent 0 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Pyrazole 1-Propyl-3-methyl- 1H-pyrazol-5(4H)-one Product 5-Chloro-3-methyl-1-propyl- 1H-pyrazole-4-carbaldehyde Pyrazole->Product Reflux

Caption: Synthetic workflow for 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde.

Detailed Experimental Protocol

Caution: This reaction should be performed in a well-ventilated fume hood as phosphorus oxychloride is corrosive and reacts violently with water.[5] Appropriate personal protective equipment (PPE) must be worn.

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the cold DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of the solid Vilsmeier reagent should be observed.

  • Formylation: Dissolve 1-propyl-3-methyl-1H-pyrazol-5(4H)-one (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and heat the reaction mixture to 80-90 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Reagent Molar Eq. Purity Supplier Example
1-Propyl-3-methyl-1H-pyrazol-5(4H)-one1.0>95%Commercially Available
Phosphorus Oxychloride (POCl₃)2.0>99%Sigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrous3.0>99.8%Sigma-Aldrich

Table 1: Typical Reagents for the Vilsmeier-Haack Synthesis.

Applications in the Synthesis of Bioactive Molecules

The aldehyde group of 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde is a versatile functional group for the construction of more complex molecular architectures.

Synthesis of Pyrazole-based Kinase Inhibitors

Protein kinases are crucial targets in drug discovery, particularly in oncology.[8] The pyrazole scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif.[8][9][10] The aldehyde can be converted into various functionalities to interact with different regions of the kinase active site.

A common strategy is to introduce amine-containing side chains via reductive amination. This allows for the exploration of interactions in the solvent-exposed region of the kinase.

G Start 5-Chloro-3-methyl-1-propyl- 1H-pyrazole-4-carbaldehyde Imine Intermediate Imine/Iminium ion Start->Imine Amine Primary/Secondary Amine (R₁R₂NH) Amine->Imine Product N-Substituted Aminomethyl Pyrazole (Kinase Inhibitor Precursor) Imine->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product

Caption: Reductive amination workflow for derivatization.

  • Dissolve 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add the desired primary or secondary amine (1.1 equivalents) to the solution.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of Fused Pyrazole Heterocycles

The aldehyde functionality is an excellent electrophile for condensation reactions with various nucleophiles, leading to the formation of fused heterocyclic systems with potential biological activities.[3]

The Knoevenagel condensation with active methylene compounds, followed by cyclization, is a powerful method for constructing pyrazolo[3,4-b]pyridine derivatives, which are known to possess a wide range of pharmacological properties.[3]

G Start 5-Chloro-3-methyl-1-propyl- 1H-pyrazole-4-carbaldehyde Intermediate Knoevenagel Adduct Start->Intermediate Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Intermediate Base Base (e.g., Piperidine) Base->Intermediate Product Fused Pyrazolo[3,4-b]pyridine Derivative Intermediate->Product Cyclization

Caption: Synthesis of fused pyrazoles via Knoevenagel condensation.

  • To a solution of 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in ethanol, add an active methylene compound such as malononitrile or ethyl cyanoacetate (1.1 equivalents).

  • Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 equivalents).

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Derivative Class Key Reagents Potential Biological Activity
Aminomethyl PyrazolesVarious amines, NaBH(OAc)₃Kinase Inhibition[9][11]
Pyrazolo[3,4-b]pyridinesMalononitrile, PiperidineAnti-inflammatory, Anticancer[3]
Pyrazole-based ChalconesSubstituted Acetophenones, BaseAntimicrobial, Antiviral[12]
Pyrazole HydrazonesHydrazine derivativesAnticonvulsant, Analgesic[13]

Table 2: Examples of Bioactive Scaffolds Derived from 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde.

Conclusion

5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde is a highly valuable and versatile building block in the field of drug discovery. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group provide access to a wide range of novel heterocyclic compounds. The protocols outlined in these application notes offer a solid foundation for researchers to synthesize and explore the therapeutic potential of new pyrazole-based molecules.

References

  • Title: Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3 Source: ACS Publications URL: [Link]

  • Title: Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3 Source: ACS Publications URL: [Link]

  • Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: MDPI URL: [Link]

  • Title: Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 | ACS Medicinal Chemistry Letters Source: ACS Publications URL: [Link]

  • Title: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions Source: Arkat USA URL: [Link]

  • Title: Vilsmeier–Haack Formylation of 1H-Pyrazoles Source: SpringerLink URL: [Link]

  • Title: Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review Source: Academic Strive URL: [Link]

  • Title: Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF Source: ResearchGate URL: [Link]

  • Title: (PDF) Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles Source: ResearchGate URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

  • Title: Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde | Request PDF Source: ResearchGate URL: [Link]

  • Title: Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors Source: Semantic Scholar URL: [Link]

  • Title: Pyrazole-4-carbaldehyde derivatives. | Download Scientific Diagram Source: ResearchGate URL: [Link]

  • Title: Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43 Source: Journal of Advanced Scientific Research URL: [Link]

  • Title: 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI Source: MDPI URL: [Link]

Sources

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde

Substrate Profiling & Mechanistic Rationale The functionalization of nitrogen-rich heterocycles is a cornerstone of modern drug discovery and agrochemical development[1]. Among these, pyrazole scaffolds are ubiquitous.

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Author: BenchChem Technical Support Team. Date: March 2026

Substrate Profiling & Mechanistic Rationale

The functionalization of nitrogen-rich heterocycles is a cornerstone of modern drug discovery and agrochemical development[1]. Among these, pyrazole scaffolds are ubiquitous. The compound 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde (CAS: 1305799-79-4, MW: 186.64 g/mol ) serves as a highly versatile, yet challenging, electrophilic building block[2].

Causality in Reactivity

Heteroaryl chlorides typically exhibit sluggish reactivity in palladium-catalyzed cross-coupling reactions due to the high bond dissociation energy of the C–Cl bond compared to their bromo or iodo counterparts[3]. However, this specific substrate possesses a unique electronic environment:

  • Activation via the 4-Carbaldehyde Group: The strongly electron-withdrawing formyl group at the C4 position exerts both −I (inductive) and −M (mesomeric) effects. This depletes electron density at the adjacent C5 position, significantly lowering the lowest unoccupied molecular orbital (LUMO) of the C–Cl bond. This electronic activation facilitates the rate-determining oxidative addition of the electron-rich Pd(0) species[4].

  • Steric Shielding: The 1-propyl group provides excellent lipophilicity, aiding solubility in non-polar solvents like toluene. However, it also introduces steric bulk adjacent to the reaction center. To overcome this, sterically demanding, electron-rich biarylphosphine ligands (e.g., XPhos) are required to accelerate both oxidative addition and the final reductive elimination step, preventing the catalyst from resting in an inactive state.

CatalyticCycle Pd0 Pd(0) Active Catalyst L2Pd(0) OxAdd Oxidative Addition Pd(II)(Ar)(Cl)L2 Pd0->OxAdd Insertion into C-Cl TransMet Transmetalation Pd(II)(Ar)(Ar')L2 OxAdd->TransMet Base-activated Ligand Exchange RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product 5-Aryl-pyrazole (Coupled Product) RedElim->Product Substrate 5-Chloro-pyrazole (Electrophile) Substrate->OxAdd Boronic Arylboronic Acid + Base Boronic->TransMet

Figure 1: Mechanism of Pd-catalyzed Suzuki coupling for 5-chloropyrazole activation.

Catalyst Selection & Reaction Optimization

The choice of catalytic system is the primary determinant of success when coupling 5-chloropyrazoles. Standard first-generation catalysts like Pd(PPh3​)4​ often fail or require extended reaction times, leading to substrate decomposition or protodeboronation of the boronic acid partner.

As demonstrated in the optimization data below, transitioning from simple triphenylphosphine ligands to bidentate ligands ( dppf ) or bulky dialkylbiaryl phosphines ( XPhos ) drastically improves conversion rates. Furthermore, while thermal heating is standard, microwave irradiation has been proven to accelerate the synthesis of substituted pyrazoles from hours to mere minutes while maintaining high fidelity[5].

Quantitative Optimization Data
EntryCatalyst SystemBaseSolvent SystemTemp (°C)TimeYield (%)
1 Pd(PPh3​)4​ (5 mol%) Na2​CO3​ DME / H2​O (10:1)9012 h15
2 Pd(dppf)Cl2​ (5 mol%) K2​CO3​ 1,4-Dioxane / H2​O (5:1)906 h65
3 Pd2​(dba)3​ / XPhos (2 mol%) K3​PO4​ Toluene / H2​O (10:1)1004 h88
4 Pd2​(dba)3​ / XPhos (2 mol%) K3​PO4​ Toluene / H2​O (10:1) 120 (MW) 15 min 94

Note: Yields represent isolated yields after silica gel chromatography. Boronic acid used was phenylboronic acid (1.5 equiv).

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. In-process checks (like color changes and TLC monitoring) are embedded to confirm the mechanistic progression of the reaction.

ExpWorkflow S1 1. Preparation Degas Solvents S2 2. Reagent Loading Pd, Ligand, Base S1->S2 S3 3. Reaction Thermal or MW S2->S3 S4 4. Workup Extraction & Wash S3->S4 S5 5. Purification Chromatography S4->S5

Figure 2: Sequential experimental workflow for self-validating Suzuki cross-coupling.

Protocol A: High-Yield Thermal Cross-Coupling (Standard Lab Setup)

Objective: Achieve >85% yield using standard Schlenk techniques. Scale: 1.0 mmol

  • Preparation & Degassing: In a 25 mL Schlenk tube equipped with a magnetic stir bar, add 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde (186.6 mg, 1.0 mmol) and the desired arylboronic acid (1.5 mmol).

    • Causality: An excess of boronic acid compensates for potential competitive protodeboronation[1].

  • Catalyst Loading: Add Pd2​(dba)3​ (18.3 mg, 0.02 mmol) and XPhos (19.0 mg, 0.04 mmol).

  • Base Addition: Add anhydrous K3​PO4​ (424 mg, 2.0 mmol).

    • Causality: K3​PO4​ is a strong enough base to quaternize the boron atom, forming a highly nucleophilic boronate complex essential for rapid transmetalation[4].

  • Solvent Introduction: Evacuate and backfill the tube with argon three times. Inject degassed Toluene (10 mL) and degassed H2​O (1 mL).

    • Self-Validation: The solution should turn from dark purple/red (native Pd2​(dba)3​ ) to a pale yellow/orange, indicating the formation of the active L2Pd(0) species.

  • Reaction: Seal the tube and heat at 100 °C for 4 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​≈0.6 , UV active) will disappear, replaced by a highly fluorescent product spot ( Rf​≈0.4−0.5 ).

  • Workup: Cool to room temperature. Quench with 10 mL of water to dissolve inorganic phosphate salts. Extract with EtOAc ( 3×15 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 5% to 25% EtOAc in Hexanes).

Protocol B: High-Throughput Microwave-Assisted Synthesis

Objective: Rapid library generation with maximized yields[5]. Scale: 0.5 mmol

  • Vessel Preparation: To a 10 mL microwave-safe vial, add 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde (93.3 mg, 0.5 mmol), arylboronic acid (0.75 mmol), Pd2​(dba)3​ (9.2 mg, 0.01 mmol), XPhos (9.5 mg, 0.02 mmol), and K3​PO4​ (212 mg, 1.0 mmol).

  • Solvent Addition: Add 5 mL of a degassed Toluene/ H2​O (10:1) mixture. Seal the vial with a Teflon-lined crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 120 °C for 15 minutes (Dynamic power mode, max 200 W, high stirring).

    • Causality: Microwave dielectric heating provides uniform, rapid energy transfer, overcoming the high activation energy barrier of the C–Cl oxidative addition instantly, while minimizing the time the catalyst is exposed to thermal degradation.

  • Workup & Isolation: Follow steps 6 and 7 from Protocol A.

Downstream Applications in Drug Discovery

The resulting 5-aryl-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde derivatives are not dead-end products. The preserved 4-carbaldehyde moiety serves as a highly reactive synthetic handle. Following the Suzuki coupling, researchers can immediately subject the crude or purified aldehydes to:

  • Reductive Aminations: To install solubilizing basic amine tails (e.g., piperazines or morpholines) critical for tuning ADME properties.

  • Knoevenagel Condensations: To build extended conjugated systems for fluorescent probes or kinase inhibitors.

References

  • Title: 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde | Sapphire Bioscience Source: Sapphire Bioscience URL
  • Source: Central China Normal University / rhhz.
  • Title: Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine Source: Benchchem URL
  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: NIH / PMC URL
  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL

Sources

Application

Synthesis of agrochemical intermediates from 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde

Application Note: Synthesis of Agrochemical Intermediates from 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde Introduction & Scientific Grounding 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde (CAS: 1305799...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Agrochemical Intermediates from 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde

Introduction & Scientific Grounding

5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde (CAS: 1305799-79-4)[1] is a highly versatile, privileged heterocyclic building block utilized extensively in the discovery and manufacturing of modern crop protection agents[2]. The pyrazole core is recognized for its potent biological properties, particularly in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides[3].

As a Senior Application Scientist, it is critical to understand the structural causality of this specific scaffold:

  • 1-Propyl Group: Precisely tunes the lipophilicity (LogP) of the final molecule, ensuring optimal cuticular penetration through plant leaves and fungal cell walls.

  • 3-Methyl & 5-Chloro Groups: The 3-methyl group sterically aligns the molecule within the Complex II (succinate dehydrogenase) binding pocket, while the 5-chloro substituent provides a stable lipophilic site that can participate in halogen bonding with target proteins[2].

  • 4-Carbaldehyde: Serves as the reactive electrophilic handle. Through controlled oxidation and subsequent amidation, this functional group is converted into the critical pyrazole-carboxamide pharmacophore responsible for biological efficacy[4].

Mechanistic Pathway & Synthetic Workflow

The transformation of the carbaldehyde starting material into a bioactive pyrazole-carboxamide agrochemical requires a robust, three-step synthetic sequence: Oxidation, Chlorination, and Amidation.

G A 5-Chloro-3-methyl-1-propyl- 1H-pyrazole-4-carbaldehyde B Pyrazole-4-carboxylic acid (Intermediate 1) A->B KMnO4 Acetone/H2O C Pyrazole-4-carbonyl chloride (Activated Species) B->C (COCl)2, DMF DCM D Pyrazole-4-carboxamide (Agrochemical Target) C->D R-NH2, DIPEA DCM

Synthetic workflow from pyrazole-4-carbaldehyde to pyrazole-carboxamide agrochemicals.

Experimental Protocols & Mechanistic Insights

The following protocols are designed as self-validating systems , ensuring that researchers can verify the success of each transformation in real-time without relying solely on downstream retrospective analysis.

Protocol A: Oxidation to 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carboxylic acid
  • Procedure: Dissolve 5-chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde (5.0 mmol) in a 3:2 mixture of water and acetone (50 mL). Add potassium permanganate (KMnO₄, 18.0 mmol) portion-wise. Heat the mixture to 80 °C and stir for 4 hours. Filter the hot mixture through a Celite pad to remove MnO₂ byproducts. Cool the filtrate and acidify to pH = 2 using 1M HCl. Collect the precipitated white solid via vacuum filtration and dry under a vacuum[4].

  • Mechanistic Causality: Initially, purely aqueous KMnO₄ oxidations yield poor results due to the high lipophilicity of the 1-propyl pyrazole precursor. Transitioning to a 3:2 water/acetone mixture resolves this phase-transfer limitation, solubilizing the starting material and allowing for complete oxidation without cleaving the N-propyl chain[4].

  • Self-Validation Checkpoint: The protocol validates itself physically. The starting aldehyde is soluble in the reaction matrix, but upon acidification of the filtered aqueous layer to pH 2, the newly formed carboxylic acid immediately crashes out as a white precipitate[4]. TLC (Hexane:EtOAc 3:1) will confirm the complete disappearance of the UV-active aldehyde spot.

Protocol B: Synthesis of the Acid Chloride Intermediate
  • Procedure: Suspend the synthesized carboxylic acid (4.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) under a nitrogen atmosphere at 0 °C. Add catalytic N,N-dimethylformamide (DMF, 2 drops), followed by the dropwise addition of oxalyl chloride (4.8 mmol). Allow the reaction to warm to room temperature and stir for 2 hours. Concentrate under reduced pressure to yield the crude acid chloride, which must be used immediately in the next step.

  • Mechanistic Causality: Oxalyl chloride with catalytic DMF is strictly selected over neat thionyl chloride (SOCl₂) to prevent thermal degradation or unwanted chlorination at the 1-propyl alkyl chain. DMF reacts with oxalyl chloride to form the highly reactive Vilsmeier-Haack intermediate, which selectively activates the carboxylic acid under mild conditions.

  • Self-Validation Checkpoint: The reaction is self-monitoring via the stoichiometric release of CO₂ and CO gases. The cessation of bubbling serves as a visual indicator of reaction completion. To chemically validate, quench a 10 µL reaction aliquot in 1 mL of methanol; LC-MS analysis will reveal the methyl ester mass, confirming successful acyl chloride formation.

Protocol C: Amidation to Pyrazole-4-carboxamide (Agrochemical Target)
  • Procedure: Dissolve the target amine/aniline (e.g., a fluorinated aniline for SDHI analogs) (4.0 mmol) and N,N-Diisopropylethylamine (DIPEA, 8.0 mmol) in anhydrous DCM (15 mL) at 0 °C. Dropwise, add the crude acid chloride dissolved in DCM (5 mL). Stir at room temperature for 12 hours. Wash the organic layer sequentially with 1M HCl (2 × 15 mL), saturated aqueous NaHCO₃ (15 mL), and brine. Dry over Na₂SO₄ and concentrate.

  • Mechanistic Causality: DIPEA is utilized as a non-nucleophilic base to scavenge the HCl byproduct. Its steric bulk prevents it from competing with the target aniline for the electrophilic acylium center, ensuring high chemoselectivity and preventing the protonation of the weakly nucleophilic aniline.

  • Self-Validation Checkpoint: The sequential washing steps chemically validate the purity: 1M HCl removes unreacted amine and DIPEA, while NaHCO₃ removes any hydrolyzed carboxylic acid. Final validation is achieved via ¹H-NMR, specifically confirming the emergence of the characteristic amide N-H proton singlet between 8.0–9.5 ppm.

Quantitative Data Summary

The table below summarizes the expected quantitative metrics and primary validation parameters for the synthetic workflow.

StepChemical TransformationKey ReagentsConditionsExpected YieldPrimary Validation Metric
1 OxidationKMnO₄, Acetone/H₂O80 °C / 4 h>85%pH 2 Precipitation; TLC baseline shift
2 Chlorination(COCl)₂, cat. DMF, DCM0 °C to RT / 2 hQuantitativeCessation of gas evolution; LC-MS (MeOH quench)
3 AmidationR-NH₂, DIPEA, DCM0 °C to RT / 12 h75–90%¹H-NMR (Amide N-H peak at 8.0–9.5 ppm)

Sources

Method

Comprehensive Application Note: Knoevenagel Condensation Strategies for Pyrazole-4-Carbaldehyde Derivatives in Drug Discovery

Executive Summary The pyrazole ring is a "biologically privileged" pharmacophore found in numerous FDA-approved drugs, including the COX-2 inhibitor celecoxib and the kinase inhibitor ruxolitinib[1][2]. Functionalizing t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a "biologically privileged" pharmacophore found in numerous FDA-approved drugs, including the COX-2 inhibitor celecoxib and the kinase inhibitor ruxolitinib[1][2]. Functionalizing the C4 position of the pyrazole ring is a critical strategy in medicinal chemistry to extend molecular conjugation and introduce new binding vectors. The Knoevenagel condensation—a classic carbon-carbon bond-forming reaction—serves as the premier method for coupling pyrazole-4-carbaldehydes with active methylene compounds.

This application note provides a deep-dive into the mechanistic causality, advanced applications, and self-validating experimental protocols for synthesizing highly conjugated pyrazole derivatives. By comparing conventional reflux methodologies with modern, green sonochemical approaches, this guide equips drug development professionals with scalable, high-yield synthetic routes.

Mechanistic Insights & Causality

The Knoevenagel condensation involves the nucleophilic addition of a carbanion (generated from an active methylene compound) to the electrophilic carbonyl carbon of pyrazole-4-carbaldehyde, followed by a spontaneous dehydration step to yield an α,β -unsaturated product[3][4].

Causality in Catalyst Selection: The electron-rich nature of the pyrazole ring slightly attenuates the electrophilicity of the C4-aldehyde group through resonance. Therefore, the choice of catalyst and solvent system is paramount:

  • Base Catalysis (e.g., Piperidine, Ammonium Carbonate): Weak bases facilitate the deprotonation of the active methylene (e.g., malononitrile) without causing unwanted side reactions like the Cannizzaro reaction. Piperidine can also temporarily form a highly electrophilic iminium ion intermediate with the aldehyde, accelerating nucleophilic attack[2].

  • Acid Catalysis (e.g., Glacial Acetic Acid): When utilizing heterocyclic active methylenes like pyrazolones or thiazolidinediones, glacial acetic acid is often preferred. The acidic medium promotes the enolization of the active methylene while simultaneously protonating the aldehyde oxygen, enhancing its electrophilicity[5][6].

Mechanism A Active Methylene (e.g., Malononitrile) C Carbanion Formation A->C B Base Catalyst (e.g., Piperidine) B->C Deprotonation E Nucleophilic Addition (Aldol-type Intermediate) C->E D Pyrazole-4-carbaldehyde D->E Electrophilic Target F Dehydration (-H2O) E->F G Conjugated Pyrazole Adduct (Target Pharmacophore) F->G

Mechanistic pathway of the base-catalyzed Knoevenagel condensation for pyrazole-4-carbaldehydes.

Applications in Drug Development

The structural diversity achievable via the Knoevenagel condensation of pyrazole-4-carbaldehyde allows for the rapid generation of compound libraries for high-throughput screening.

Table 1: Active Methylene Partners and Resulting Bioactivities
Active Methylene PartnerCatalyst / Solvent SystemResulting ScaffoldPrimary Bioactivity
Malononitrile Piperidine / EtOH or Aq. (NH4​)2​CO3​ Pyrazolyl-acrylonitrilesAntimicrobial, Anticancer[2][7]
Pyrazolone Derivatives Glacial Acetic Acid (Reflux)Bis-pyrazolesAnalgesic, Anticonvulsant[5][8]
2-Thioxothiazolidin-4-one Sodium Acetate / EthanolPyrazolyl-thiazolidinonesAntifungal, Antibacterial[6]
Ethyl Acetoacetate Piperidine (MCR conditions)Pyrano[2,3-c]pyrazolesAntioxidant, Anti-inflammatory[2][3]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control steps (TLC monitoring, specific precipitation conditions) guarantee that the reaction has reached completion before downstream processing.

Protocol A: Acid-Catalyzed Conventional Synthesis (Bis-Heterocycle Formation)

This protocol is optimized for coupling pyrazole-4-carbaldehydes with heterocyclic active methylenes (e.g., pyrazolones or thiazolidinediones) where acid catalysis drives both enolization and dehydration[5][6].

Materials:

  • 1-Phenyl-3-substituted-1H-pyrazole-4-carbaldehyde (1.0 mmol)

  • 3-Alkyl-1-aryl-1H-pyrazol-5(4H)-one (1.0 mmol)

  • Glacial Acetic Acid (5.0 mL)

Step-by-Step Methodology:

  • Reagent Assembly: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the pyrazole-4-carbaldehyde and 1.0 mmol of the pyrazolone derivative in 5.0 mL of glacial acetic acid.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to reflux ( 118∘C ) under continuous magnetic stirring.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (3:7) mobile phase. The disappearance of the aldehyde spot (typically UV-active at 254 nm) indicates reaction completion (usually 2 to 3 hours)[5].

  • Workup & Precipitation: Once complete, allow the reaction mixture to cool to ambient temperature. Pour the contents slowly over 50 g of crushed ice with vigorous stirring. The sudden shift in polarity will force the highly conjugated product to precipitate as a bright yellow/orange solid.

  • Isolation: Isolate the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold distilled water ( 3×10 mL ) to remove residual acetic acid.

  • Purification: Recrystallize the crude product from hot ethanol or glacial acetic acid to afford the pure compound.

Protocol B: Green Sonochemical Synthesis (Aqueous Media)

This environmentally benign protocol utilizes sonication and a mild, volatile base (ammonium carbonate) to drastically reduce reaction times and eliminate toxic organic solvents[7].

Materials:

  • Pyrazole-4-carbaldehyde derivative (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ammonium Carbonate (20 mol%)

  • Water:Ethanol (1:1 v/v) mixture (10 mL)

Step-by-Step Methodology:

  • Solvent & Catalyst Prep: In a 50 mL Erlenmeyer flask, dissolve 20 mol% of (NH4​)2​CO3​ in 10 mL of a 1:1 Water:Ethanol mixture.

  • Reagent Addition: Add 1.0 mmol of the pyrazole-4-carbaldehyde and 1.0 mmol of malononitrile to the flask. Stir briefly (3-5 minutes) to ensure uniform dispersion[7].

  • Sonochemical Activation: Place the flask in an ultrasonic bath operating at ambient temperature. Sonication induces acoustic cavitation, generating localized hotspots that rapidly accelerate the nucleophilic addition and dehydration steps.

  • In-Process Validation: Monitor via TLC. Sonochemical Knoevenagel condensations with malononitrile typically reach >95% conversion within 5 to 15 minutes[7].

  • Isolation: The product will spontaneously precipitate from the aqueous-ethanolic medium as the reaction progresses. Filter the solid under vacuum.

  • Purification: Wash the solid with cold water and a minimal amount of cold ethanol. Due to the clean reaction profile, recrystallization is often unnecessary, but can be performed using ethanol if ultra-high purity is required for biological assays.

Workflow Start Equimolar Reagents (Aldehyde + Methylene) Path1 Conventional Method (Glacial AcOH / Reflux) Start->Path1 Path2 Green Method (Aq. EtOH / Sonication) Start->Path2 Workup Precipitation in Ice Water & Vacuum Filtration Path1->Workup 2-6 Hours Path2->Workup 5-20 Minutes Purify Recrystallization (e.g., Ethanol or AcOH) Workup->Purify QC Validation (TLC, 1H-NMR, IR) Purify->QC

Experimental workflow comparing conventional reflux and green sonication-assisted protocols.

Data Presentation & Troubleshooting

The shift from conventional thermal methods to sonochemical or microwave-assisted methods provides significant advantages in both yield and throughput.

Table 2: Comparative Yields and Reaction Metrics
MethodologyReagentsCatalyst / SolventTimeAverage YieldEnvironmental Impact
Conventional Reflux Aldehyde + PyrazoloneGlacial Acetic Acid120 - 180 min70 - 82%High (Corrosive solvent)
Conventional Reflux Aldehyde + MalononitrilePiperidine / Ethanol60 - 120 min75 - 85%Moderate
Sonochemical (Green) Aldehyde + Malononitrile (NH4​)2​CO3​ / Aq. EtOH5 - 15 min88 - 96%Low (Aqueous, ambient)
Troubleshooting Guide
  • Incomplete Reaction (Aldehyde Persistence): If the pyrazole-4-carbaldehyde contains strongly electron-donating groups (e.g., methoxy) on the N1-phenyl ring, the electrophilicity of the carbonyl is further reduced. Solution: Switch from a weak base to an acid-catalyzed system, or increase sonication time.

  • Product Oiling Out Instead of Precipitating: This occurs when the product is highly soluble in the residual organic solvent during the ice-water quench. Solution: Ensure the reaction mixture is concentrated under reduced pressure before pouring over ice, or scratch the inside of the flask with a glass rod to induce crystallization.

  • Decarboxylation Side Reactions: When using malonic acid or cyanoacetic acid as the active methylene, unwanted decarboxylation can occur at high reflux temperatures. Solution: Maintain strict temperature control or transition to the ambient-temperature sonochemical protocol where decarboxylation is completely suppressed[1].

References

  • Synthesis of Pyrazoleacrylic Acids and Their Derivatives Asian Publication Corporation URL:[Link]

  • Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity ResearchGate URL: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives National Institutes of Health (PMC) URL:[Link]

  • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media ResearchGate URL:[Link]

  • Design, synthesis, anticonvulsant and analgesic studies of new pyrazole analogues: a Knoevenagel reaction approach RSC Publishing URL: [Link]

  • Synthesis and antimicrobial activity of pyrazole nucleus containing 2-thioxothiazolidin-4-one derivatives Arabian Journal of Chemistry URL:[Link]

  • RECENT ADVANCES IN KNOEVENAGEL CONDENSATION USING SONOCHEMISTRY Google APIs Repository URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde Synthesis

Welcome to the Advanced Application Support Center. This guide is designed for research scientists and drug development professionals optimizing the synthesis of 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is designed for research scientists and drug development professionals optimizing the synthesis of 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde . This compound is a highly valuable heterocyclic building block, typically synthesized from its corresponding pyrazolone precursor (3-methyl-1-propyl-1H-pyrazol-5(4H)-one) via a tandem .

Below, you will find a deep dive into the mechanistic causality of the reaction, an optimized and self-validating protocol, quantitative data for reaction parameters, and a targeted troubleshooting FAQ.

Mechanistic Pathway & Logical Workflow

The conversion of a pyrazolone to a 5-chloro-pyrazole-4-carbaldehyde is not a simple formylation; it is a double-action electrophilic process .

  • C5-Chlorination: The Vilsmeier reagent (chloroiminium ion) first attacks the enolic hydroxyl group at the C5 position, converting it to a chloride.

  • C4-Formylation: A second equivalent of the Vilsmeier reagent electrophilically attacks the newly formed, less reactive 5-chloro intermediate at the C4 position to form an iminium salt, which is subsequently hydrolyzed to the aldehyde.

Understanding this dual requirement is the key to preventing stalled reactions and optimizing your yield.

Workflow Start 3-Methyl-1-propyl-1H- pyrazol-5(4H)-one VR_Prep Vilsmeier Reagent Prep (POCl3 + DMF, 0-5°C) Start->VR_Prep Dropwise Addition Chlorination Step 1: C5-Chlorination (Requires 1.0 eq. VR) VR_Prep->Chlorination Heat to 80°C Err_Moisture Failure: Moisture Contamination VR decomposes to inactive species VR_Prep->Err_Moisture Err_Temp Failure: Exothermic Runaway Tar formation & degradation VR_Prep->Err_Temp Formylation Step 2: C4-Formylation (Requires >1.5 eq. VR) Chlorination->Formylation Excess VR Attack Err_Equiv Failure: < 2.5 eq POCl3 Reaction stalls at 5-chloro intermediate Chlorination->Err_Equiv Quench Aqueous Quench & Hydrolysis (Ice water, pH 7.0-7.5) Formylation->Quench Cool to RT Product 5-Chloro-3-methyl-1-propyl- 1H-pyrazole-4-carbaldehyde Quench->Product Extraction (EtOAc)

Figure 1: Vilsmeier-Haack workflow and common failure points in pyrazole-4-carbaldehyde synthesis.

Core Experimental Protocol: Tandem Chlorination-Formylation

This protocol is engineered as a self-validating system . By verifying specific physical and chemical checkpoints, you can guarantee the integrity of the reaction before moving to the next step [1].

Materials Required:

  • 3-methyl-1-propyl-1H-pyrazol-5(4H)-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (3.5 eq)

Step-by-Step Methodology:

Step 1: Vilsmeier Reagent Generation

  • In a flame-dried, argon-purged round-bottom flask, add anhydrous DMF (3.5 eq).

  • Cool the flask to 0–5 °C using an ice-water bath.

  • Add POCl₃ (3.0 eq) dropwise via an addition funnel over 30 minutes.

  • Causality: The formation of the chloroiminium ion is highly exothermic. Maintaining the temperature strictly below 10 °C prevents the thermal decomposition of the Vilsmeier reagent before the substrate is introduced.

Step 2: Substrate Addition

  • Dissolve the pyrazolone substrate (1.0 eq) in a minimal volume of anhydrous DMF.

  • Add this solution dropwise to the cold Vilsmeier reagent over 15 minutes.

Step 3: Thermal Activation

  • Remove the ice bath and allow the mixture to reach room temperature.

  • Gradually heat the reaction mixture to 80 °C and stir for 3 hours.

  • Causality: The first equivalent of the Vilsmeier reagent rapidly converts the C5-OH to C5-Cl at room temperature. However, the C4 position of the resulting 5-chloro-pyrazole is electron-deficient. Elevated temperatures (80 °C) provide the necessary activation energy for the second equivalent of the Vilsmeier reagent to successfully attack the C4 position [2].

  • Self-Validation Checkpoint: Spot the reaction mixture on a silica TLC plate (Eluent: Hexane/EtOAc 3:1). The starting pyrazolone will remain near the baseline. The intermediate 5-chloro-pyrazole will elute rapidly (high Rf​ ). The final 4-carbaldehyde will appear as a strongly UV-active spot at a moderate Rf​ . Do not proceed to quenching until the high- Rf​ intermediate spot is completely consumed.

Step 4: Quenching & Hydrolysis

  • Cool the mixture to room temperature.

  • Carefully pour the mixture over crushed ice (approx. 10x the reaction volume) with vigorous stirring.

  • Causality: Water hydrolyzes the C4-iminium salt into the target carbaldehyde. The ice mass absorbs the extreme exothermic shock of POCl₃ hydrolysis, preventing product degradation.

Step 5: Neutralization & Isolation

  • Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) until the pH reaches 7.0–7.5.

  • Self-Validation Checkpoint: Use pH paper to confirm neutrality. If the solution remains highly acidic, the aldehyde may remain partially protonated and water-soluble; if too basic, the product may undergo aldol-type degradations.

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via recrystallization (ethanol) or silica gel chromatography.

Quantitative Optimization Data

The table below summarizes the causality between reagent equivalents, temperature, and final product yield, demonstrating why standard formylation conditions fail for pyrazolones [3].

POCl₃ (Eq.)DMF (Eq.)Temp (°C)Time (h)Yield (%)Mechanistic Observation
1.21.580318% Reaction stalls. Major product is the 5-chloro intermediate.
2.02.580345% Incomplete C4-formylation due to reagent depletion.
3.0 3.5 80 3 88% Optimal conversion and purity.
3.03.52512<5% Insufficient activation energy for C4 electrophilic attack.
3.03.5120352% Significant tar formation, polymerization, and degradation.

Troubleshooting Guides & FAQs

Q1: My yield is consistently below 40%, and TLC shows a major non-polar byproduct. What is happening? A: You are observing stalled conversion at the 5-chloro-3-methyl-1-propyl-1H-pyrazole intermediate. Because the starting material is a pyrazolone, the reaction requires a double Vilsmeier-Haack sequence. The first equivalent of POCl₃/DMF is entirely consumed for C5-chlorination. If you use standard formylation equivalents (e.g., 1.2 eq), the reaction lacks sufficient electrophile to proceed to C4-formylation. Solution: Ensure you are using a minimum of 3.0 equivalents of POCl₃ and 3.5 equivalents of DMF.

Q2: The reaction mixture turned into a black, tarry substance during heating. How can I prevent this? A: Black tarry byproducts indicate thermal decomposition or polymerization, usually caused by a runaway exothermic reaction or localized overheating. Solution: Ensure the initial addition of POCl₃ to DMF is done strictly at 0–5 °C. Do not heat the reaction immediately after substrate addition; allow it to equilibrate to room temperature first, then slowly ramp the heat to 80 °C. Never exceed 90 °C.

Q3: I am losing product during the aqueous workup. The phase separation is poor, and a thick emulsion forms. A: Pyrazole carbaldehydes exhibit partial water solubility, and the high concentration of phosphate salts generated from POCl₃ hydrolysis severely exacerbates emulsion formation. Solution: Saturate the aqueous layer with solid NaCl (brine) before extraction to decrease the product's aqueous solubility via the salting-out effect. If an emulsion persists, filter the biphasic mixture through a pad of Celite to remove insoluble polymeric particulates that stabilize the emulsion, then separate the phases.

Q4: Can I use solvents other than DMF to scale up the reaction safely? A: DMF acts as both the reactant (the formyl source) and the solvent. While inert co-solvents like anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be used to dilute the reaction mass and better control exotherms during scale-up, DMF must still be present in strict stoichiometric excess (at least 3.5 eq) to ensure complete formation of the Vilsmeier reagent.

References

  • Popov, A. V. et al. "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc, 2019. [Link]

  • "Synthesis and Biological Evaluations of Monocarbonyl Curcumin Inspired Pyrazole Analogues as Potential Anti-Colon Cancer Agent." Dove Medical Press, 2020.[Link]

Optimization

Technical Support Center: Purification &amp; Recrystallization of Pyrazole-4-carbaldehydes

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the purification and recrystallization of pyrazole-4-carbaldehydes. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing a pyrazole-4-carbaldehyde, particularly via the Vilsmeier-Haack reaction?

A1: The Vilsmeier-Haack reaction, while robust, is known to generate a characteristic set of byproducts.[1][2] Your crude product may contain:

  • Unreacted Starting Materials: Primarily the precursor hydrazone, which indicates an incomplete reaction.[3]

  • Chlorinated Byproducts: The Vilsmeier reagent (POCl₃/DMF) can act as a chlorinating agent, especially at elevated temperatures, leading to chlorinated pyrazole derivatives.[2][3]

  • Di-formylated Products: Under harsh conditions or with prolonged reaction times, a second formyl group can be added to the pyrazole ring.[3]

  • Resinous or Colored Impurities: These are often polymeric materials or decomposition products resulting from the workup procedure, especially if strong bases or high heat are used.[4]

  • Regioisomers: If you are using a substituted pyrazole, formylation may occur at different positions, leading to a mixture of isomers that can be difficult to separate.[2]

Q2: Should I use column chromatography or recrystallization as my primary purification method?

A2: The choice depends on the purity of your crude product.

  • Column Chromatography is the preferred initial method when your crude material contains a complex mixture of byproducts, significant amounts of unreacted starting material, or regioisomers.[3][5] It excels at separating compounds with different polarities.

  • Recrystallization is ideal as a final purification step when the desired compound is already of moderate-to-high purity (>85-90%). It is highly effective at removing small amounts of impurities to yield a product with high crystalline purity.[3][6] Often, the most effective workflow involves an initial purification by column chromatography followed by a final recrystallization.[7]

Q3: How do I monitor the purity of my pyrazole-4-carbaldehyde throughout the purification process?

A3: Thin-Layer Chromatography (TLC) is the most common and efficient method for monitoring reaction progress and assessing the purity of fractions from column chromatography.[1][6] A well-chosen solvent system will show clear separation between your product, starting materials, and byproducts. For definitive purity assessment and structural confirmation, techniques like NMR (¹H and ¹³C) , Mass Spectrometry (MS) , and FT-IR spectroscopy are essential.[1][6][8]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during purification.

Q4: My product oiled out during recrystallization instead of forming crystals. What went wrong and how can I fix it?

A4: Oiling out occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This is typically caused by one of the following:

  • High Impurity Concentration: Impurities can depress the melting point of your compound and interfere with crystal lattice formation.

  • Inappropriate Solvent Choice: The solvent may be too good, preventing the solute from precipitating, or the boiling point of the solvent may be higher than the melting point of your product.

  • Cooling Rate is Too Fast: Rapid cooling can cause the compound to crash out of solution as an amorphous oil before it has time to form ordered crystals.

Solutions:

  • Re-dissolve and Cool Slowly: Heat the solution until the oil redissolves completely. Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Slow cooling is critical for crystal formation.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Change the Solvent System: If the issue persists, your solvent is likely unsuitable. Try a different solvent or a binary solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not). Dissolve the compound in a minimal amount of the good solvent and slowly add the poor solvent until the solution becomes turbid, then heat to clarify and cool slowly.

Q5: My final product is a pale yellow or brown solid, but the literature reports it as white. How do I remove the color?

A5: Color in the final product usually points to trace amounts of highly conjugated or oxidized impurities.[4]

Solutions:

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol). Add a small amount of activated charcoal (1-2% by weight) and heat the mixture to a gentle boil for 5-10 minutes. The charcoal will adsorb the colored impurities. Filter the hot solution through a pad of Celite or filter paper to remove the charcoal, and then proceed with recrystallization. Caution: Using too much charcoal can lead to significant product loss.

  • Acid-Base Extraction: Since pyrazoles are weakly basic, an acid wash can effectively remove non-basic colored impurities.[4] Dissolve the product in an organic solvent like ethyl acetate and wash it with a dilute aqueous acid (e.g., 1M HCl). The pyrazole will be protonated and move to the aqueous layer. The organic layer containing the impurities can be discarded. Then, basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract your product back into an organic solvent.

Q6: My yield after column chromatography is very low. Where could my product have gone?

A6: Low recovery from column chromatography is a common frustration. The primary culprits are:

  • Incorrect Solvent System: If the eluent is not polar enough, your product may not move off the silica gel. If it's too polar, it may co-elute with impurities. Run TLC plates with various solvent systems first to find an eluent that gives your product an Rf value of approximately 0.25-0.35.

  • Product Instability on Silica: Silica gel is slightly acidic and can sometimes cause degradation of sensitive compounds, especially aldehydes. If you suspect this, you can use deactivated silica (treated with a base like triethylamine) for your column.

  • Irreversible Adsorption: Highly polar compounds can stick irreversibly to the silica gel.

  • Improper Column Packing/Loading: Air bubbles or cracks in the column can lead to poor separation and product loss. Overloading the column with too much crude material will also result in broad bands and poor separation.

Solutions:

  • Optimize Eluent: Systematically test solvent systems using TLC. A mixture of ethyl acetate and hexane is a common starting point for pyrazole-4-carbaldehydes.[3]

  • Use Deactivated Silica: Add 1% triethylamine to your eluent system to neutralize the silica gel and prevent degradation of sensitive compounds.

  • Dry Loading: If your compound has low solubility in the eluent, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column.

Visualized Workflows and Data
Diagram 1: Purification Strategy Decision Workflow

start Crude Pyrazole-4-carbaldehyde check_purity Assess Purity (TLC/¹H NMR) start->check_purity chromatography Column Chromatography check_purity->chromatography  Complex Mixture / Low Purity   recrystallize Recrystallization check_purity->recrystallize  High Purity (>90%) acid_wash Optional: Acid-Base Wash chromatography->acid_wash  Colored Impurities Persist chromatography->recrystallize  Fractions >95% Pure acid_wash->recrystallize final_product Pure Crystalline Product recrystallize->final_product start Recrystallization Attempt outcome What is the result? start->outcome no_xtal No Crystals Form outcome->no_xtal oiled_out Product Oils Out outcome->oiled_out low_yield Poor Recovery outcome->low_yield cause1 Cause: Solution not saturated OR Solvent is too good. no_xtal->cause1 cause2 Cause: Cooling too fast OR High impurity content. oiled_out->cause2 cause3 Cause: Compound has high solubility even when cold. low_yield->cause3 sol1 Solution: Boil off some solvent OR Add an anti-solvent. cause1->sol1 sol2 Solution: Re-heat and cool slowly OR Pre-purify by chromatography. cause2->sol2 sol3 Solution: Use a different solvent OR Cool to lower temperature. cause3->sol3

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 5-Chloro Pyrazole Derivatives

Welcome to the technical support center for the synthesis and optimization of 5-chloro pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 5-chloro pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable heterocyclic compounds. The pyrazole core is a privileged scaffold in medicinal chemistry, and the introduction of a chlorine atom at the 5-position provides a versatile handle for further functionalization, making the optimization of its synthesis a critical step in many drug discovery pipelines.[1][2][3]

This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter in the lab.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis of 5-chloro pyrazole derivatives, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired 5-Chloro Pyrazole Derivative

A consistently low or negligible yield is a frequent challenge. The root cause often lies in one of several key areas of the reaction.

Potential Causes & Solutions:

  • Inefficient Chlorination: The chlorination of the pyrazole precursor, often a pyrazolone, is a critical step.

    • Sub-optimal Chlorinating Agent: While phosphorus oxychloride (POCl₃) is commonly used, its reactivity can be substrate-dependent.[4][5] Consider screening other chlorinating agents like sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂), which may offer better yields for your specific substrate.

    • Incomplete Reaction: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] An insufficient reaction time or temperature can lead to incomplete conversion. A moderate increase in temperature or prolonged reaction time might be necessary.[7]

    • Decomposition: Pyrazoles can be sensitive to harsh reaction conditions.[8] If you observe significant byproduct formation, consider lowering the reaction temperature or using a milder chlorinating agent.

  • Poor Cyclocondensation Efficiency (for syntheses starting from acyclic precursors): The formation of the pyrazole ring itself is the foundational step.

    • Inappropriate Catalyst: The cyclocondensation of 1,3-dicarbonyl compounds with hydrazines is often acid-catalyzed.[2][6][9] A few drops of glacial acetic acid are typically sufficient to facilitate hydrazone formation and subsequent cyclization.[7]

    • Suboptimal pH: The reaction is pH-sensitive. While acidic conditions are generally favorable, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity. Conversely, strongly basic conditions can promote side reactions.[7]

    • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can impede the reaction.[10] In such cases, higher temperatures or longer reaction times may be required.

  • Starting Material Purity: The purity of your starting materials is paramount.

    • Degradation of Hydrazine: Hydrazine and its derivatives can be sensitive to air and light.[7][11] Use fresh, high-purity reagents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Impure 1,3-Dicarbonyl Precursor: Impurities in the dicarbonyl component can lead to a host of side products. Purify the starting material by distillation or recrystallization if its purity is questionable.

ParameterRecommended Starting ConditionsTroubleshooting Adjustments
Chlorinating Agent POCl₃ (2-5 equivalents)Screen SO₂Cl₂, SOCl₂
Reaction Temperature 0 °C to refluxGradually increase or decrease based on TLC/LC-MS
Reaction Time 2-24 hoursExtend time if starting material persists
Catalyst (Cyclocondensation) Glacial Acetic Acid (catalytic)Screen other Brønsted or Lewis acids
Atmosphere AirSwitch to inert (N₂ or Ar) if hydrazine degradation is suspected
Issue 2: Formation of Regioisomers

When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of a mixture of regioisomers is a common and significant challenge.[8][10][12] The separation of these isomers can be difficult and often leads to a lower overall yield of the desired product.

Controlling Regioselectivity:

  • Steric and Electronic Effects: The regioselectivity is primarily governed by the steric and electronic properties of the substituents on both reactants.[8][10]

    • Steric Hindrance: A bulky substituent on the dicarbonyl compound will generally direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[10]

    • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to attack.

  • Reaction Conditions:

    • Solvent Choice: The polarity of the solvent can significantly influence the regiomeric outcome.[10] Aprotic polar solvents like DMF or DMSO often provide better selectivity than protic solvents like ethanol.[8][13]

    • Base/Catalyst System: The choice of base or catalyst can dramatically alter the reaction pathway. For instance, in some cases, using a different base can even reverse the regioselectivity.[13]

    • Temperature: Reaction temperature can also play a role, and it is worth screening a range of temperatures to optimize for the desired regioisomer.

Workflow for Tackling Regioisomer Formation

Caption: Decision tree for addressing regioisomer formation.

Issue 3: Difficulty in Product Isolation and Purification

Even with a successful reaction, isolating a pure product can be challenging.

Potential Causes & Solutions:

  • Product Solubility: The product may be partially soluble in the aqueous phase during work-up.

    • Salting Out: Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity and drive the product into the organic layer.[14]

    • Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery.[14]

  • Emulsion Formation: Emulsions can form during extraction, making phase separation difficult.

    • Break the Emulsion: Add a small amount of brine or a different organic solvent to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

  • Purification Challenges:

    • Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel is a reliable method for purification.[10] A systematic screening of solvent systems (e.g., hexane/ethyl acetate mixtures) using TLC will help identify the optimal mobile phase for separation.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[6] Experiment with different solvents of varying polarities to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of 5-chloro pyrazole derivatives.

Q1: What is the most common synthetic route to 5-chloro pyrazoles?

The most prevalent and versatile method involves the Vilsmeier-Haack reaction on a pyrazol-5-one precursor.[4][15] This reaction utilizes a Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to achieve both chlorination and formylation (if the 4-position is unsubstituted).[4][14][16][17] The resulting 5-chloro-pyrazole-4-carbaldehyde is a valuable and versatile intermediate.[4][18]

Q2: How can I confirm the structure and purity of my synthesized 5-chloro pyrazole derivative?

A combination of spectroscopic techniques is essential for structural elucidation and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show the characteristic chemical shifts and coupling constants of the protons on the pyrazole ring and its substituents.

    • ¹³C NMR will confirm the number and types of carbon atoms present.[19]

  • Mass Spectrometry (MS): This will provide the molecular weight of the compound, and the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key indicator of successful chlorination.[19]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups present in the molecule, such as C=N, C-Cl, and any carbonyl or amino groups.[20]

  • Melting Point: A sharp melting point is a good indicator of high purity for solid compounds.

Q3: Are there any "green" or more environmentally friendly approaches to pyrazole synthesis?

Yes, there is a growing interest in developing more sustainable synthetic methods. Some approaches include:

  • Microwave-Assisted Synthesis: Microwave irradiation can often significantly reduce reaction times, increase yields, and in some cases, allow for the use of less hazardous solvents.[6][21]

  • Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is an active area of research.[22]

  • Catalytic Methods: The development of efficient catalytic systems can reduce the need for stoichiometric reagents, minimizing waste.

Section 3: Experimental Protocols

General Protocol for the Synthesis of a 5-Chloro Pyrazole via the Vilsmeier-Haack Reaction

This is a general procedure and may require optimization for specific substrates.

Materials:

  • Pyrazol-5-one derivative (1.0 equivalent)

  • N,N-Dimethylformamide (DMF) (solvent and reagent)

  • Phosphorus oxychloride (POCl₃) (3.0 - 5.0 equivalents)

  • Ice bath

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate or Dichloromethane (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Vilsmeier Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool DMF in an ice bath. Slowly add POCl₃ dropwise to the cold DMF with vigorous stirring. The reaction is exothermic, so maintain the temperature below 10 °C. Stir the mixture at 0-5 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.[14]

  • Reaction with Pyrazolone: Dissolve the pyrazol-5-one derivative in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • Heating: After the addition is complete, remove the ice bath and heat the reaction mixture in a water bath or on a heating mantle to 60-80 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralization: Slowly neutralize the acidic mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases. Be cautious as this step can be exothermic and produce gas.

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration and Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel or by recrystallization.

Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification DMF DMF (ice bath) POCl3 POCl₃ (dropwise) Vilsmeier_Reagent Vilsmeier Reagent (stir at 0-5°C) POCl3->Vilsmeier_Reagent Pyrazolone Pyrazol-5-one in DMF Reaction_Mixture Combine and Heat (60-80°C) Vilsmeier_Reagent->Reaction_Mixture Pyrazolone->Reaction_Mixture Quench Pour onto Ice Reaction_Mixture->Quench Neutralize Neutralize (NaHCO₃) Quench->Neutralize Extract Extract (EtOAc) Neutralize->Extract Purify Dry, Concentrate & Purify Extract->Purify

Caption: Step-by-step workflow for the Vilsmeier-Haack synthesis of 5-chloro pyrazoles.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]

  • Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025). The Journal of Organic Chemistry. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). PMC. [Link]

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (n.d.). Thieme Chemistry. [Link]

  • Regioselective synthesis of some new pyrazole and isoxazole derivatives incorporating benzothiazole moiety: Experimental and theoretical studies. (2023). Taylor & Francis Online. [Link]

  • Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (n.d.). ResearchGate. [Link]

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. (n.d.). PMC. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • 5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis. (2026). ResearchGate. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications. [Link]

  • Synthesis of Chloro Pyrazolone Derivatives and their Biological Activities. (n.d.). Oriental Journal of Chemistry. [Link]

  • Optimization of pyrazole N-alkylation conditions. (n.d.). ResearchGate. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (n.d.). IntechOpen. [Link]

  • Pyrazole-carboxaldehydes as versatile precursors for different pyrazole- substituted heterocyclic systems. (n.d.). Semantic Scholar. [Link]

  • Optimization of reaction conditions between 5a and 2-(chloromethyl)oxirane. (n.d.). MDPI. [Link]

  • Synthesis and Activity of Pyrazole Carbaldehydes. (n.d.). Scribd. [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (n.d.). Semantic Scholar. [Link]

  • (PDF) 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. (2025). ResearchGate. [Link]

  • 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. (2009). MDPI. [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015). ResearchGate. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2019). Arkat USA. [Link]

  • Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. (n.d.). PMC. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). PMC. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC. [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde Synthesis

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with authoritative troubleshooting strategies for the synthesis and scale-up of 5-Chloro-3-methyl-1-propy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with authoritative troubleshooting strategies for the synthesis and scale-up of 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde (CAS: 1305799-79-4)[1]. This compound is a critical scaffold in the development of bioactive pyrazole derivatives, and its synthesis relies heavily on the Vilsmeier-Haack formylation-chlorination of pyrazolone precursors[2].

Part 1: Mechanistic Overview & Impurity Divergence

The transformation of 3-methyl-1-propyl-1H-pyrazol-5(4H)-one to the target 5-chloro-4-carbaldehyde derivative is a tandem reaction. It utilizes the Vilsmeier reagent (a chloroiminium salt generated from POCl3 and DMF)[3] to achieve both electrophilic aromatic substitution (formylation at C4) and nucleophilic substitution (chlorination at C5)[4].

Understanding this dual-role mechanism is critical. The divergence between successful target formation and impurity generation hinges on the activation energy required for the chlorination step and the stability of the chloroiminium intermediate[5].

G SM Starting Material 3-Methyl-1-propyl- 1H-pyrazol-5(4H)-one Int1 O-Phosphorylated Iminium Intermediate SM->Int1 + VR (0-5 °C) VR Vilsmeier Reagent (POCl3 + DMF) VR->Int1 Imp2 Unreacted SM (Hydrolyzed VR) VR->Imp2 Moisture / Thermal Degradation Int2 5-Chloro Iminium Intermediate Int1->Int2 + Cl⁻ (90-100 °C) Chlorination Imp1 Des-chloro Impurity (5-Hydroxy derivative) Int1->Imp1 Incomplete Chlorination + H2O Quench Target Target Product 5-Chloro-3-methyl-1-propyl- 1H-pyrazole-4-carbaldehyde Int2->Target H2O Quench Hydrolysis

Caption: Mechanism of pyrazole formylation-chlorination and pathways leading to common impurities.

Part 2: Troubleshooting FAQs

Q1: My final batch contains a significant amount of the des-chloro impurity (5-hydroxy-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde). How do I resolve this? Causality: This is the most common impurity in this workflow. It arises from incomplete chlorination. During the reaction, the C5-oxygen attacks the Vilsmeier reagent to form an O-phosphorylated intermediate. For chlorination to occur, a chloride ion must displace this bulky phosphate leaving group[4]. This displacement requires high activation energy. If the reaction temperature is too low or the POCl3 equivalents are insufficient, the intermediate remains unchlorinated and subsequently hydrolyzes during the aqueous quench to yield the 5-hydroxy (or pyrazolone) carbaldehyde[2]. Resolution: Ensure a minimum of 3.5 to 4.0 equivalents of fresh POCl3 are used[3]. The excess POCl3 acts not only as a reagent but also as a dehydrating agent that drives the equilibrium. Maintain the heating phase strictly at 90–100 °C for at least 4 hours.

Q2: I am observing unreacted 3-methyl-1-propyl-1H-pyrazol-5(4H)-one starting material even after prolonged heating. What is failing? Causality: This indicates a failure in the formation or stability of the Vilsmeier reagent. The chloroiminium salt is highly sensitive to moisture and thermal degradation[3]. If POCl3 is added to DMF too rapidly or at room temperature, the exothermic reaction causes localized overheating, leading to reagent decomposition (often visible as a dark, tarry mixture) before the substrate can react. Resolution: Use strictly anhydrous DMF and flame-dried glassware. Perform the POCl3 addition dropwise at 0–5 °C[2]. Allow the reagent to form for 30 minutes before introducing the pyrazolone substrate.

Q3: Chromatographic analysis shows a closely eluting isomer that resists standard purification. Where does this originate? Causality: Regioisomeric impurities typically stem from the upstream synthesis of the starting material rather than the Vilsmeier-Haack step itself. Alkylation of 3-methyl-1H-pyrazol-5(4H)-one with propyl halides can occur at N1, N2, or the oxygen atom. If the N2-propyl isomer carries over, it will undergo formylation to yield the isomeric 5-chloro-3-methyl-2-propyl-2H-pyrazole-4-carbaldehyde[6]. Resolution: Rigorously validate the purity of your 3-methyl-1-propyl-1H-pyrazol-5(4H)-one starting material via 1H-NMR (specifically checking the N-CH2 chemical shifts) before proceeding to the formylation step.

Q4: During the aqueous quench and workup, I get an intractable emulsion and low isolated yields. How can I improve recovery? Causality: The basic neutralization of the highly acidic reaction mixture generates a massive concentration of insoluble phosphate salts. The target pyrazole can coordinate with these salts or partition poorly due to the changing ionic strength of the aqueous layer, leading to emulsions[3]. Resolution: Quench the reaction by pouring it over vigorously stirred crushed ice. Neutralize slowly with saturated aqueous NaHCO3 or solid Na2CO3 to pH 7-8. Before phase separation, filter the entire biphasic mixture through a pad of Celite to remove suspended phosphate salts. Saturate the aqueous layer with NaCl (brine) to drive the product into the organic phase[3].

Part 3: Optimized Experimental Protocol (Self-Validating Workflow)

This protocol is designed with inline validation checks to ensure causality-driven success at each step.

Step 1: Vilsmeier Reagent Generation

  • Charge a flame-dried, nitrogen-purged round-bottom flask with anhydrous DMF (6.0 equivalents).

  • Cool the flask to 0–5 °C using an ice-water bath.

  • Add fresh POCl3 (4.0 equivalents) dropwise over 30 minutes, maintaining vigorous stirring.

  • Validation Check: The solution should transition to a pale yellow, viscous liquid. If the solution turns dark brown or black, thermal degradation of the Vilsmeier reagent has occurred; abort and restart with stricter temperature control.

Step 2: Substrate Addition

  • Dissolve 3-methyl-1-propyl-1H-pyrazol-5(4H)-one (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the substrate solution dropwise to the Vilsmeier reagent at 0–5 °C.

  • Validation Check: Monitor the internal temperature. Do not allow it to exceed 15 °C during addition to prevent premature, uncontrolled formylation which leads to polymerization.

Step 3: Tandem Formylation-Chlorination

  • Remove the ice bath and gradually heat the reaction mixture to 90–100 °C.

  • Maintain heating for 4 to 6 hours.

  • Validation Check: Pull a 50 µL aliquot, quench in 1 mL saturated NaHCO3, extract with 1 mL EtOAc, and run TLC (Hexanes:EtOAc 7:3). The reaction is complete only when the highly polar O-phosphorylated intermediate spot disappears entirely, and the less polar target product spot is dominant.

Step 4: Quench and Extraction

  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly over vigorously stirred crushed ice (approx. 10 mL/g of substrate).

  • Neutralize the acidic solution by adding saturated aqueous NaHCO3 dropwise until the pH reaches 7-8.

  • Validation Check: Verify pH with indicator paper. A pH < 6 will result in incomplete hydrolysis of the iminium salt, leaving water-soluble intermediates trapped in the aqueous phase.

  • Filter the biphasic mixture through a Celite pad to remove insoluble phosphates.

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Part 4: Quantitative Data & Condition Optimization

The following table summarizes the impact of critical parameters on the impurity profile and overall yield of 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde.

Reaction ParameterSuboptimal ConditionOptimized ConditionImpact on Yield & Impurity Profile
POCl3 Equivalents 2.0 - 2.5 eq3.5 - 4.0 eq Low equivalents fail to drive the equilibrium, leading to >20% des-chloro (5-hydroxy) impurity.
Reagent Prep Temp Ambient (20-25 °C)0 - 5 °C Ambient preparation causes thermal degradation of the Vilsmeier reagent, resulting in high levels of unreacted starting material.
Heating Phase 70 °C for 2 hours90 - 100 °C for 4-6 hours Lower temperatures fail to overcome the activation energy required for chlorination.
Quench pH pH 3 - 4 (Acidic)pH 7 - 8 (Neutralized) Acidic quench prevents iminium hydrolysis, trapping the product in the aqueous layer and reducing isolated yield by up to 40%.

References

  • ResearchGate. 5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis.[Link]

  • Arkat USA. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.[Link]

  • Master Organic Chemistry. Vilsmeier-Haack Reaction Mechanism.[Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Strategic Use of 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde in Modern Heterocyclic Synthesis

Abstract: The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] This guide provides a technical benchmark of 5-Chloro-3-methyl-1-propyl-1H-pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] This guide provides a technical benchmark of 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde, a highly versatile and strategically functionalized building block. We will objectively compare its performance in the synthesis of key fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-c]pyridines, against alternative synthetic strategies like multicomponent reactions (MCRs). Through detailed experimental protocols, mechanistic insights, and quantitative comparisons, we demonstrate the superior efficiency and synthetic utility of this precursor for researchers, medicinal chemists, and drug development professionals aiming to accelerate discovery programs.

The Strategic Importance of Pyrazole-4-carbaldehydes in Medicinal Chemistry

The pyrazole scaffold is a privileged structure in drug discovery, renowned for its metabolic stability and ability to engage in a wide range of biological interactions.[4][5] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][6][7][8] Many pyrazole-based compounds function as potent kinase inhibitors, playing a crucial role in oncology and the treatment of inflammatory disorders.[1][9][10][11]

The value of a synthetic building block is defined by the efficiency with which it can be converted into diverse and complex molecular architectures. 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde is engineered for this purpose. The key functional groups—the 4-carbaldehyde and the 5-chloro substituent—serve as orthogonal handles for a multitude of chemical transformations:

  • The 4-Carbaldehyde Group: Acts as a versatile electrophile for condensation reactions, enabling the construction of new rings and the introduction of diverse side chains. It is a primary precursor for forming fused pyrimidine, pyridine, and pyridazine rings.[12]

  • The 5-Chloro Group: Functions as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions or as a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).[13][14] This allows for the late-stage introduction of aryl, alkyl, or alkynyl moieties, which is critical for structure-activity relationship (SAR) studies.

This dual functionality makes the title compound a powerful platform for generating libraries of complex heterocyclic compounds with high efficiency.

Synthesis of the Benchmark Precursor: 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde

The most reliable and scalable method for introducing a formyl group at the C4 position of an N-substituted pyrazole is the Vilsmeier-Haack reaction.[15][16][17][18] This electrophilic aromatic substitution is highly regioselective for electron-rich pyrazoles.

Synthetic Pathway and Mechanism

The reaction proceeds via the in situ formation of the Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF).[15] This electrophilic species then attacks the electron-rich C4 position of the pyrazole ring.

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier + POCl₃ (anhydrous, 0 °C) POCl3 POCl₃ Pyrazole 1-Propyl-3-methyl- 1H-pyrazol-5(4H)-one Intermediate Electrophilic Attack at C4 Pyrazole->Intermediate + Vilsmeier Reagent Product 5-Chloro-3-methyl-1-propyl- 1H-pyrazole-4-carbaldehyde Intermediate->Product Work-up (Hydrolysis)

Caption: Vilsmeier-Haack synthesis of the target carbaldehyde.

Detailed Experimental Protocol: Synthesis

Causality: The reaction must be conducted under anhydrous conditions as the Vilsmeier reagent and POCl₃ are highly sensitive to moisture.[15] The initial addition of POCl₃ to DMF is highly exothermic and requires careful temperature control to prevent reagent decomposition.

Materials:

  • 3-Methyl-1-propyl-1H-pyrazol-5(4H)-one (1.0 eq)

  • N,N-Dimethylformamide (DMF) (5.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Vilsmeier Reagent Preparation: To a three-neck round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous DMF (5.0 eq). Cool the flask to 0 °C in an ice-water bath.

  • Add POCl₃ (3.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0 °C for an additional 30 minutes. A pale-yellow solid may form.

  • Formylation: Add 3-methyl-1-propyl-1H-pyrazol-5(4H)-one (1.0 eq) portion-wise to the Vilsmeier reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 2-3 hours. Monitor the reaction progress by TLC.[15]

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly and carefully onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic.

  • Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure product.

Benchmarking Performance in Heterocyclic Synthesis

Here, we compare the utility of 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde ("Benchmark Precursor") against common alternative synthetic routes.

Case Study: Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are purine isosteres and a well-established scaffold for kinase inhibitors and other therapeutic agents.[3][19][20]

Method A (Benchmark): Cyclocondensation from the Precursor This is a convergent and efficient two-step process starting from the pre-formed, functionalized pyrazole. The aldehyde is first condensed with an active methylene compound, followed by cyclization. A more direct route involves condensation with urea or guanidine.[21]

Pyrazolopyrimidine_Synth Start 5-Chloro-3-methyl-1-propyl- 1H-pyrazole-4-carbaldehyde Product 4-Amino-5-chloro-3-methyl-1-propyl- 1H-pyrazolo[3,4-d]pyrimidine Start->Product + Guanidine (Base, Reflux) Reagent Guanidine Hydrochloride

Caption: Synthesis of a Pyrazolo[3,4-d]pyrimidine derivative.

Method B (Alternative): Multicomponent Synthesis This approach builds the heterocyclic core in a single step from simpler, non-pyrazole starting materials, such as an aldehyde, malononitrile, a hydrazine, and a β-ketoester.[22][23]

Performance Comparison

ParameterMethod A (Benchmark Precursor)Method B (Multicomponent Reaction)Rationale & Justification
Overall Yield High (Typically >75% over 2 steps)Moderate to High (40-90%)Method A benefits from optimized, high-yielding individual steps. MCR yields can be highly substrate-dependent.
Step Economy GoodExcellentMCRs are inherently more step-economical by combining multiple bond-forming events in one pot.[24]
Substrate Scope Very BroadModerateThe benchmark precursor allows for late-stage diversification at the 5-position via SNAr or cross-coupling, offering a wider final library scope. MCRs can have limitations with sterically hindered or electronically diverse aldehydes and hydrazines.
Purification StraightforwardOften ComplexMethod A typically yields cleaner reaction profiles. MCRs can generate multiple side products, complicating purification.
Predictability HighModerateThe stepwise nature of Method A makes it highly predictable and scalable. MCRs can sometimes yield unexpected regioisomers or products.
Case Study: Synthesis of Pyrazolo[4,3-c]pyridines

The pyrazolo[4,3-c]pyridine core is another important scaffold in medicinal chemistry.[13][25]

Method A (Benchmark): Sequential Cross-Coupling and Cyclization This powerful strategy uses the chloro-substituent for a Sonogashira cross-coupling with a terminal alkyne. The resulting 5-alkynyl-pyrazole-4-carbaldehyde undergoes a subsequent cyclization with an amine source to form the pyridine ring.[13]

Method B (Alternative): Pyridine Ring Annulation This classical approach involves building a pyridine ring onto a pre-existing pyrazole, often starting from a 4-aminopyrazole-5-carbaldehyde.[26]

Performance Comparison

ParameterMethod A (Benchmark Precursor)Method B (Pyridine Annulation)Rationale & Justification
Versatility ExcellentGoodMethod A allows for vast diversity from commercially available alkynes. The 5-chloro handle is a key advantage.
Reagent Stability HighModerateThe benchmark precursor is a stable, crystalline solid. The 4-aminopyrazole-5-carbaldehydes required for Method B can be unstable and are often used immediately after preparation.[26]
Reaction Conditions Moderate (Requires Pd catalyst)Often Harsh (High temperatures)Sonogashira coupling is a well-understood, robust reaction. Classical annulations can require forcing conditions.
Control of Regiochemistry ExcellentGoodThe sequential nature of Method A provides unambiguous regiochemical outcomes.

General Workflow & Experimental Data

A systematic approach is crucial for efficiently leveraging this building block for library synthesis.

Caption: General workflow for library synthesis.

Representative Protocol: Synthesis of 4-Amino-5-chloro-3-methyl-1-propyl-1H-pyrazolo[3,4-d]pyrimidine

Materials:

  • 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Guanidine hydrochloride (1.5 eq)

  • Sodium ethoxide (2.0 eq)

  • Anhydrous Ethanol

Procedure:

  • In a round-bottom flask, dissolve sodium ethoxide (2.0 eq) in anhydrous ethanol under a nitrogen atmosphere.

  • Add guanidine hydrochloride (1.5 eq) and stir for 20 minutes at room temperature.

  • Add the benchmark precursor (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and reduce the solvent volume in vacuo.

  • Add cold water to the residue. A precipitate should form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Dry the solid product under vacuum to yield the target pyrazolo[3,4-d]pyrimidine.

Conclusion: A Superior Building Block for Accelerated Discovery

5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde stands out as a highly efficient and versatile precursor in heterocyclic synthesis. While alternative methods like multicomponent reactions offer high step economy, the benchmark precursor provides a more robust, predictable, and broadly applicable platform for generating diverse molecular libraries. Its strategic placement of orthogonal reactive handles—the 4-carbaldehyde for cyclocondensation and the 5-chloro group for substitution or cross-coupling—enables a convergent synthetic strategy that is ideal for medicinal chemistry programs. This building block allows for the rapid and reliable synthesis of high-value scaffolds like pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-c]pyridines, ultimately accelerating the drug discovery process.

References

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019). Egyptian Journal of Chemistry.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. (2013). PMC. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2019). PMC. [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2018). MDPI. [Link]

  • Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents. (2013). PubMed. [Link]

  • Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (2020). Bentham Science. [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2018). PubMed. [Link]

  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. (2021). Semantic Scholar. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Sciendo. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. [Link]

  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014). Taylor & Francis Online. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. [Link]

  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. (2014). Beilstein Journals. [Link]

  • Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. (2024). MDPI. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2019). Arkat USA. [Link]

  • Microwave Synthesis of New Pyrazolo[3,4-d]pyrimidin-4-ones in Solvent-Free Condition. (2010). Asian Journal of Chemistry. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing. [Link]

  • Vilsmeier–Haack Formylation of 1H-Pyrazoles. (2014). Springer. [Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. (2014). ACS Publications. [Link]

  • Vilsmeier-Haack formylation of 1H-pyrazoles. (2014). ResearchGate. [Link]

  • Synthesis of pyrazolo[4,3‐c]pyridine derivatives in the presence of (α‐Fe2O3)‐MCM‐41. (2022). ResearchGate. [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (2011). International Journal of ChemTech Research. [Link]

  • Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. (2007). Semantic Scholar. [Link]

  • Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. (2006). ResearchGate. [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (2018). MDPI. [Link]

  • Novel Pyrazolo[4,3-c]pyridines: Synthesis and Investigation of Anticancer Properties (PyrSynth). (2019). Kaunas University of Technology. [Link]

  • Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. (2013). ResearchGate. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). PMC. [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2023). Preprints.org. [Link]

  • Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro. (2017). Semantic Scholar. [Link]

  • 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. (2013). PMC. [Link]

  • A Brief Review on Synthesis of Pyrazole and its Derivatives. (2021). Journal of Advanced Scientific Research. [Link]

  • Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. (2013). OUCI. [Link]

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Comparative

A Comparative Guide to 1H NMR Chemical Shifts of Substituted 1H-Pyrazole-4-carbaldehydes for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold stands out as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1] The functionaliz...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold stands out as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1] The functionalization of the pyrazole ring, particularly the introduction of a formyl group at the C4 position, yields 1H-pyrazole-4-carbaldehydes, which are versatile intermediates for the synthesis of more complex molecular architectures.[1][2] Understanding the electronic environment of these intermediates is paramount for predicting their reactivity and for the structural elucidation of their derivatives. Among the analytical techniques available, 1H Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for probing the subtle electronic changes within the pyrazole ring induced by various substituents.

This guide provides an in-depth comparison of the 1H NMR chemical shifts of a series of substituted 1H-pyrazole-4-carbaldehydes. We will delve into the underlying principles governing these chemical shifts, supported by experimental data from the literature. This document is intended to serve as a practical reference for researchers, scientists, and drug development professionals working with these important heterocyclic compounds.

The Influence of Substituents on the Electronic Environment of the Pyrazole Ring

The chemical shift of a proton in an NMR spectrum is highly sensitive to its local electronic environment. In the context of the pyrazole ring, the positions of the ring protons are significantly affected by the nature and position of the substituents. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert their influence through inductive and resonance effects, leading to predictable upfield or downfield shifts of the proton signals.

Generally, electron-withdrawing groups tend to deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).[3] Conversely, electron-donating groups shield adjacent protons, resulting in an upfield shift to a lower chemical shift value. The aldehyde group at the C4 position is a strong electron-withdrawing group, and its presence significantly influences the chemical shifts of the remaining pyrazole ring protons.

Below is a diagram illustrating the general structure of a 1H-pyrazole-4-carbaldehyde and the numbering of the ring atoms.

Caption: Core structure and numbering of 1H-pyrazole-4-carbaldehyde.

Comparative Analysis of 1H NMR Chemical Shift Data

The following table summarizes the 1H NMR chemical shift data for a variety of substituted 1H-pyrazole-4-carbaldehydes, compiled from peer-reviewed literature. This data provides a clear illustration of the substituent effects on the chemical shifts of the pyrazole ring protons (H3 and H5) and the aldehyde proton (CHO).

R1 SubstituentR2 SubstituentR3 SubstituentSolventδ (H3) (ppm)δ (H5) (ppm)δ (CHO) (ppm)Reference
H3-(4-methylphenyl)H----[4]
Phenyl4-chlorophenylHCDCl38.51--[5]
Phenyl4-fluorophenylHCDCl38.51-10.05[5]
4-Fluorophenyl4-methoxyphenylHDMSO-d69.28-9.97[6]
4-Chlorophenyl4-methoxyphenylHDMSO-d69.33-9.97[6]
4-Chlorophenyl4-isopropoxyphenylHDMSO-d69.32-9.97[6]
(2,6-dichloro-4-trifluoromethyl)phenylArylH----[2]

Analysis of Chemical Shift Trends:

From the compiled data, several key trends can be observed:

  • Aldehyde Proton (CHO): The aldehyde proton consistently appears in the downfield region of the spectrum, typically between 9.97 and 10.05 ppm.[5][6] This is a characteristic chemical shift for aldehyde protons and is relatively insensitive to the substituents on the pyrazole ring.

  • Pyrazole Ring Protons (H3 and H5): The chemical shifts of the pyrazole ring protons are highly dependent on the substitution pattern. For instance, in 1-phenyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde, the H5 proton resonates at 8.51 ppm.[5] The presence of electron-withdrawing groups on the N1 and C3 phenyl rings leads to a downfield shift of the remaining pyrazole proton.

  • Solvent Effects: The choice of solvent can also influence the chemical shifts. For example, spectra recorded in DMSO-d6 tend to show slightly different chemical shifts compared to those recorded in CDCl3 due to variations in solvent polarity and hydrogen bonding interactions.

The following diagram illustrates how electron-donating and electron-withdrawing groups at different positions on the pyrazole ring can influence the chemical shift of a ring proton.

Substituent_Effects cluster_main Influence of Substituents on Proton Chemical Shift Pyrazole Pyrazole Ring Proton (e.g., H5) Downfield Downfield Shift (Deshielding) Higher δ value Pyrazole->Downfield Upfield Upfield Shift (Shielding) Lower δ value Pyrazole->Upfield EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN, -COR) EWG->Pyrazole - Inductive Effect - Resonance Effect EDG Electron-Donating Group (EDG) (e.g., -NH2, -OR, -Alkyl) EDG->Pyrazole + Inductive Effect + Resonance Effect

Sources

Safety & Regulatory Compliance

Safety

5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde proper disposal procedures

In modern drug discovery and synthetic chemistry, halogenated pyrazole scaffolds such as 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde are indispensable building blocks[1][2]. However, the integration of halogens...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery and synthetic chemistry, halogenated pyrazole scaffolds such as 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde are indispensable building blocks[1][2]. However, the integration of halogens and reactive carbaldehyde moieties necessitates rigorous, scientifically grounded handling and disposal protocols.

As a Senior Application Scientist, I have designed this guide to move beyond basic compliance. By understanding the causality behind each safety measure, laboratory personnel can build self-validating operational workflows that protect both human health and the environment.

Chemical Profile & Hazard Rationale

5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde presents specific handling and disposal challenges. The presence of a covalently bound chlorine atom dictates that it must be treated strictly as halogenated organic waste [3][4].

The Causality of Segregation: When incinerated, halogenated compounds do not combust cleanly into carbon dioxide and water; instead, they generate acidic and highly toxic gases, including hydrogen chloride (HCl) and potentially phosgene[5]. Consequently, waste contractors must process halogenated waste in specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize acidic effluents[6]. Mixing this compound with non-halogenated waste compromises the entire waste stream, drastically increasing disposal costs and environmental risk[6][7]. Furthermore, pyrazole derivatives exhibit significant aquatic toxicity, meaning any release into municipal water systems can have long-lasting detrimental effects on aquatic life[8].

Table 1: Chemical Profile & Hazard Summary
Property / AttributeDescription
Chemical Name 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde
CAS Number 1305799-79-4[1]
Molecular Formula C8H11ClN2O[1]
Primary Hazard Class Halogenated Organic Compound / Irritant[4][9]
Environmental Hazard Harmful to aquatic life with long-lasting effects[8]
Waste Stream Category Halogenated Organic Waste[3][7]

Operational Handling & PPE Protocol

Safety protocols must be self-validating systems. Before opening the chemical, researchers must ensure their protective equipment is specifically capable of mitigating exposure to halogenated aldehydes.

Table 2: PPE Specifications & Causality
PPE ItemSpecificationScientific Rationale (Causality)
Gloves Nitrile (Standard thickness)Halogenated organics can rapidly permeate latex. Nitrile provides superior chemical resistance against chlorinated compounds for incidental contact[4].
Eye Protection Chemical Splash GogglesAldehydes and pyrazoles can cause serious eye damage/irritation. Goggles prevent aerosolized droplets from contacting ocular mucosa[8].
Body Protection Flame-resistant Lab CoatPrevents skin contact and mitigates risk if the volatile organic components ignite[4].
Ventilation Fume HoodPrevents inhalation of potentially toxic or sensitizing vapors generated by the reactive carbaldehyde moiety[4][6].

Step-by-Step Methodologies

Protocol A: Routine Disposal Workflow

This protocol ensures that chemical waste is safely transferred without triggering secondary reactions or regulatory violations.

  • Identify the Receptacle: Locate the designated, clearly labeled "Halogenated Organic Waste" container in the fume hood[4][7]. Ensure the container is made of chemically compatible high-density polyethylene (HDPE) or glass.

  • Verify Compatibility (Self-Validation Step): Confirm the waste container does not contain incompatible materials (e.g., strong oxidizers, inorganic bases, or alkali metals)[3][5]. Causality: Mixing halogenated organics with alkali metals can cause explosive reactions[5].

  • Transfer: In a well-ventilated fume hood, carefully transfer the residual chemical or reaction mixture into the waste container using a dedicated funnel[7].

  • Volume Control: Never fill the waste bottle beyond 80% capacity[6][7]. Causality: Leaving headspace allows for vapor expansion, preventing pressure buildup and subsequent container rupture.

  • Seal and Document: Immediately cap the container with a vented lid[7]. Log the specific chemical name and approximate volume on the hazardous waste manifest attached to the bottle.

WasteSegregation Start Generate Chemical Waste: 5-Chloro-3-methyl-1-propyl- 1H-pyrazole-4-carbaldehyde Decision Does the molecule contain Halogens (F, Cl, Br, I)? Start->Decision NonHalo Non-Halogenated Organic Waste Stream Decision->NonHalo No Halo Halogenated Organic Waste Stream Decision->Halo Yes (Contains Chlorine) Incinerator Specialized High-Temp Incineration (Scrubbers neutralize HCl/Phosgene) Halo->Incinerator Transport to facility

Figure 1: Logical workflow for segregating and processing halogenated organic waste.

Protocol B: Spill Containment and Cleanup

In the event of an accidental release, immediate containment is required to prevent aerosolization and environmental contamination.

  • Evacuate and Assess: If a spill occurs outside a fume hood, immediately alert nearby personnel and assess the volume. If the spill is large, evacuate the area and contact the Laboratory Safety Coordinator[3].

  • Eliminate Ignition Sources: Ensure all nearby heat sources or open flames are extinguished, as organic solvents and carbaldehydes can be flammable[3][4].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Causality: Do not use paper towels, as the reactive aldehyde moiety could potentially undergo exothermic oxidation, increasing fire risk.

  • Absorption and Collection: Sweep the absorbed mixture using spark-proof tools to prevent accidental ignition[9].

  • Disposal of Spill Debris: Place the contaminated absorbent into a strong, tight, puncture-resistant plastic container[6]. Label it explicitly as "Spill Debris: Halogenated Organic Waste (Contains 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde)"[3][6].

  • Decontamination: Wash the affected surface with a mild detergent and water, collecting the rinsate as hazardous waste if heavily contaminated.

SpillResponse Detect Spill Detected (Assess Volume & Location) PPE Don Appropriate PPE (Nitrile Gloves, Goggles, Coat) Detect->PPE Contain Contain Spill (Apply inert absorbent e.g., vermiculite) PPE->Contain Collect Collect Debris (Use spark-proof tools) Contain->Collect Dispose Seal in Puncture-Proof Container (Label: Halogenated Waste) Collect->Dispose

Figure 2: Step-by-step spill response and containment workflow for halogenated derivatives.

Sources

Handling

Personal protective equipment for handling 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde

Comprehensive Safety & Handling Guide: 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety rules, but as a mechanistic...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety rules, but as a mechanistic interaction between a compound's physicochemical properties and the laboratory environment. 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde is a highly versatile small molecule scaffold frequently utilized in drug discovery and complex organic synthesis[1][2]. However, its structural features demand rigorous, scientifically grounded handling protocols.

Quantitative Physicochemical Profile

Property Quantitative Value / Description
CAS Number 1305799-79-4[1][2]
Molecular Formula C8H11ClN2O[1]
Molecular Weight 186.64 g/mol [1]

| Chemical Scaffold | Halogenated Pyrazole Carbaldehyde |

Mechanistic Hazard Profile

Understanding why a chemical is hazardous is the first step in establishing a self-validating safety culture.

  • Electrophilic Aldehyde Moiety: The C4-carbaldehyde group is highly reactive. It is prone to auto-oxidation in the presence of atmospheric oxygen and can act as a potent skin sensitizer by forming covalent Schiff bases with nucleophilic amine residues on epidermal proteins.

  • Lipophilic Halogenated Core: The combination of the 5-chloro substituent and the 1-propyl chain significantly increases the molecule's lipophilicity. This enhances its ability to bypass aqueous barriers and permeate the stratum corneum (the outer layer of the skin), making dermal exposure a critical risk vector[3].

Personal Protective Equipment (PPE) Matrix

According to the Occupational Safety and Health Administration (OSHA), PPE must be selected based on a rigorous hazard assessment and serves as the final barrier when engineering controls are insufficient[4]. Because halogenated organics can degrade certain glove materials, standard laboratory latex is strictly prohibited.

Operational ScaleHand ProtectionBody ProtectionEye/Face ProtectionRespiratory Protection
Analytical (<1 g) Nitrile (Minimum 4 mil thickness). Causality: Nitrile provides superior chemical resistance to lipophilic halogenated scaffolds compared to latex.Standard flame-retardant lab coat, fully buttoned.ANSI Z87.1 safety glasses with side shields.Handled strictly inside a certified chemical fume hood.
Preparative (>1 g) Double-gloved: Inner Nitrile (4 mil), Outer Neoprene. Causality: Neoprene offers extended breakthrough times for chlorinated organics during bulk transfers.Tyvek sleeves over lab coat, or full chemical-resistant apron.Chemical splash goggles combined with a full face shield.Fume hood + NIOSH-approved N95/P100 particulate respirator if powder aerosolization is a risk[3].

Operational Workflows & Handling Protocols

The National Academies' Prudent Practices in the Laboratory emphasizes that safety must be engineered directly into the experimental workflow[5]. The following protocol ensures a self-validating system where each step verifies the safety of the subsequent action.

G Start Reagent Retrieval (Desiccated Storage) PPE PPE Verification (Gloves, Goggles, Coat) Start->PPE Hood Fume Hood Setup (Sash at Safe Height) PPE->Hood Transfer Weighing & Transfer (Anti-static Tools) Hood->Transfer Reaction Reaction Vessel (Inert Atmosphere) Transfer->Reaction Decon Decontamination (Halogenated Waste) Transfer->Decon Spills/Waste Reaction->Decon

Workflow for safe handling and transfer of reactive pyrazole carbaldehydes.

Protocol: Safe Weighing and Transfer

  • Engineering Control Verification: Before opening the reagent vessel, verify the fume hood flow rate monitor reads between 80–120 feet per minute (fpm). Causality: This specific velocity captures aerosolized powders without creating turbulent eddies that could blow the compound back into the operator's breathing zone.

  • Static Elimination: Pass an anti-static zero-ion gun over the weighing boat or use a grounded static-dissipative mat. Causality: Fine powders of halogenated heterocycles readily accumulate static charge. Discharging the environment prevents the powder from "jumping" and aerosolizing, which directly mitigates inhalation risks[3].

  • Inert Transfer: Use a grounded stainless-steel or PTFE-coated spatula to transfer the solid.

  • Atmospheric Quenching: Once the required mass is obtained, immediately purge the source vial with an inert gas (Argon or Nitrogen) before sealing. Causality: Displacing oxygen prevents the auto-oxidation of the sensitive carbaldehyde group into a carboxylic acid, preserving reagent integrity and preventing the buildup of reactive byproducts.

Emergency Response & Spill Management

In the event of a spill, immediate containment is prioritized over immediate cleanup to prevent dust generation and respiratory exposure[3].

Protocol: Solid Spill Remediation

  • Containment: Do not dry-sweep. Surround and cover the spilled powder with a chemically inert, damp absorbent pad (dampened with water or a high-flashpoint solvent like mineral oil). Causality: Dampening the powder increases its cohesive forces, preventing it from becoming airborne during mechanical collection.

  • Collection: Use a non-sparking, disposable scoop to transfer the absorbed material into a high-density polyethylene (HDPE) waste container.

  • Chemical Decontamination: Wipe the affected surface with a solvent capable of dissolving the pyrazole residue (e.g., ethyl acetate or acetone). Follow this immediately with a secondary wipe using a detergent-water solution. Causality: The organic solvent removes the lipophilic chemical, while the surfactant in the soapy water removes the residual solvent and prevents secondary dermal exposure upon contact.

Waste Disposal & Decontamination Plan

Under the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), proper waste characterization is a strict legal requirement[6][7].

Protocol: Segregation and Disposal

  • Halogenated Segregation: All waste containing 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde must be strictly segregated into designated "Halogenated Organic Waste" containers. Causality: The chlorine atom in the pyrazole ring dictates this classification. Incinerating halogenated waste requires specialized high-temperature scrubbers to prevent the release of toxic dioxins and hydrochloric acid gas. Mixing this with non-halogenated waste violates EPA regulations and creates severe environmental hazards[6].

  • Glassware Decontamination: Rinse all contaminated spatulas and reaction vessels with a compatible ketone or ester solvent inside the fume hood. Collect all rinsate in the halogenated waste stream before transferring the glassware to the general washing sink.

References

  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment". Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management Facilities and Units". Available at:[Link]

  • Arizona Department of Environmental Quality. "Hazardous Waste Management". Available at: [Link]

Sources

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